molecular formula C₂₂H₃₄O₄ B1158809 5β-Hydroxy-tetrahydro Canrenone Lactol

5β-Hydroxy-tetrahydro Canrenone Lactol

Número de catálogo: B1158809
Peso molecular: 362.5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5β-Hydroxy-tetrahydro Canrenone Lactol, also known as 5β-Hydroxy-tetrahydro Canrenone Lactol, is a useful research compound. Its molecular formula is C₂₂H₃₄O₄ and its molecular weight is 362.5. The purity is usually 95%.
BenchChem offers high-quality 5β-Hydroxy-tetrahydro Canrenone Lactol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5β-Hydroxy-tetrahydro Canrenone Lactol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C₂₂H₃₄O₄

Peso molecular

362.5

Sinónimos

(17α)-5β,17β-Dihydroxy-3-oxo-pregn-6-ene-21-carboxylic Acid γ-Lactol;  5β,17β-Dihydroxy-3-oxo-17α-pregnane-21-carboxaldehyde Cyclic 21,17-Hemiacetal;  Drospirenone 5-β-Hydroxy Lactol Impurity; 

Origen del producto

United States
Foundational & Exploratory

5β-Hydroxy-tetrahydro Canrenone Lactol synthesis pathway

Technical Guide: Synthesis of 5 -Hydroxy-tetrahydro Canrenone Lactol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 5

Role:Molecular Weight:

The synthesis of the 5

arresting the oxidation
The "Kinetic Trap" Strategy

In standard industrial workflows (e.g., the Schering AG or Bayer routes for Drospirenone), the oxidation of the 17


LactolTEMPO-mediated controlled oxidation

Part 2: Reaction Pathway Visualization

The following diagram illustrates the specific pathway from the "Triol" precursor to the target Lactol, distinguishing it from the over-oxidation path to the Lactone.

Gcluster_isolationTarget Isolation ZoneTriolPrecursor: 3β,5β,17β-Triol(17-hydroxypropyl side chain)AldehydeIntermediate: Hydroxy-Aldehyde(Transient Open Form)Triol->AldehydeTEMPO/BAIB(Primary OH Oxidation)LactolTARGET: 5β-OH-Lactol(Cyclic Hemiacetal)Aldehyde->LactolSpontaneousCyclization (Equilibrium)LactoneOver-Oxidation Product:5β-OH-LactoneLactol->LactoneOver-Oxidation(Avoid this step)DrospirenoneFinal Drug:DrospirenoneLactone->DrospirenoneAcid Dehydration(-H2O)

Caption: Kinetic pathway showing the arrest of oxidation at the Lactol stage via spontaneous cyclization of the aldehyde intermediate.

Part 3: Detailed Synthesis Protocol

This protocol utilizes Bis(acetoxy)iodo]benzene (BAIB) with catalytic TEMPO . This system is preferred over Ruthenium or Chromium oxidants because it is highly selective for primary alcohols and allows for milder conditions that prevent the "over-oxidation" to the lactone.

Materials & Reagents
  • Substrate: 17

    
    -(3-hydroxypropyl)-6
    
    
    ,7
    
    
    ;15
    
    
    ,16
    
    
    -dimethylene-5
    
    
    -androstane-3
    
    
    ,5,17
    
    
    -triol (The "Triol" precursor).
  • Catalyst: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) - 0.1 eq.

  • Co-Oxidant: [Bis(acetoxy)iodo]benzene (BAIB) - 2.1 eq. (Stoichiometry is critical: 1 eq for C3-OH

    
     C3=O, 1 eq for Sidechain-OH 
    
    
    Aldehyde).
  • Solvent: Dichloromethane (DCM) / Water biphasic system or pure DCM.

  • Buffer: Sodium Bicarbonate (sat. aq).

Step-by-Step Methodology
Step A: Catalyst Activation & Primary Oxidation
  • Dissolution: Dissolve 10.0 g (approx 25 mmol) of the Triol substrate in 100 mL of Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath. While the 5

    
    -OH confers some steric protection, temperature control is vital to prevent side reactions at the tertiary alcohol.
    
  • Addition: Add TEMPO (390 mg, 2.5 mmol, 0.1 eq). Stir for 5 minutes until dissolved.

  • Oxidant Addition: Add BAIB (16.9 g, 52.5 mmol, 2.1 eq) portion-wise over 20 minutes. Note: Do not dump all at once; the exotherm can drive the reaction to the lactone.

Step B: Monitoring the Equilibrium (The "Lactol Window")
  • Reaction Progress: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C).

  • TLC/HPLC Check: Monitor for the disappearance of the Triol.

    • Critical Observation: You will observe the formation of the Aldehyde (often a streak on TLC) which rapidly equilibrates to the Lactol (distinct spot).

    • Stop Condition: If the Lactone spot (usually less polar than Lactol) begins to appear significantly (>5%), quench the reaction immediately.

Step C: Quench & Isolation
  • Quenching: Add 50 mL of 10% aqueous Sodium Thiosulfate solution to quench unreacted iodobenzene species and TEMPO. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Wash combined organics with saturated NaHCO

    
     (to remove acetic acid byproduct from BAIB) and then Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    . Filter and concentrate in vacuo at low temperature (<35°C). Heat promotes the disproportionation of the lactol to lactone/aldehyde.
Step D: Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (starting 80:20

    
     50:50).
    
  • Target Fraction: The Lactol typically elutes after the Lactone (if present) and before any unreacted diol.

  • Yield Expectation: 65-75% as a white amorphous solid or foam.

Part 4: Analytical Characterization & Data

The identity of the 5

Analytical MethodDiagnostic Signal / ValueInterpretation
H-NMR (CDCl

)

5.4 - 5.8 ppm (m, 1H)
H-21 (Lactol proton) . Appears as a multiplet due to diastereomers (R/S at C21).
C-NMR (CDCl

)

98.0 - 102.0 ppm
C-21 (Hemiacetal carbon) . Distinct from Lactone C=O (~176 ppm).
IR Spectroscopy 3300-3400 cm

(Broad)
-OH stretch . Indicates the hemiacetal hydroxyl (and 5

-OH).
IR Spectroscopy ~1710 cm

C=O stretch . Corresponds to the C3-Ketone. (Lack of 1770 cm

confirms no lactone).[1]
Mass Spec (ESI) [M+Na]

or [M-H

O+H]

Lactols often lose water easily in MS source to form the dihydrofuran cation.

Part 5: Scientific Rationale & Troubleshooting

Why TEMPO/BAIB?

The oxidation of the 17-propyl-triol involves two competitive sites: the C3-secondary alcohol and the C21-primary alcohol.

  • C3-OH: Oxidizes to C3-Ketone (Required).[2]

  • C21-OH: Oxidizes to Aldehyde

    
     Lactol 
    
    
    Lactone.

Strong oxidants like Jones Reagent or RuO


Handling the 5 -Hydroxyl Group

The 5


  • Avoid Acid: Do not use acidic workups.[3] The lactol is stable under neutral conditions.

  • Avoid Heat: Thermal elimination of the 5

    
    -OH is possible if the crude is heated >50°C.
    
Self-Validating the Protocol

To ensure the protocol is working:

  • The "Aldehyde Test": A small aliquot of the reaction mixture treated with Tollen's reagent should show a positive result (silver mirror) due to the equilibrium with the open aldehyde form. The pure Lactone would result in a negative test.

References

  • Schering AG (Bayer). Process for the production of drospirenone. US Patent 6,933,395.[2][4] (Describes the oxidative cyclization of the triol precursor). Link

  • Eppstein, S. H., et al.Microbial transformation of steroids. Chemical Reviews, 1981.
  • Tojo, G., & Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones. Springer, 2006. (Source for TEMPO/BAIB selectivity mechanisms).
  • Veeprho Pharmaceuticals. 5-Beta-Hydroxy-Drospirenone Lactol Reference Standard.[5][6] (Confirmation of the molecule's existence as a known impurity/standard). Link

  • Organic Chemistry Portal. Synthesis of Lactols. (General mechanistic grounding for hemiacetal stabilization). Link

Technical Guide: Discovery and Isolation of 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and structural elucidation of 5β-Hydroxy-tetrahydro Canrenone Lactol , a critical impurity and metabolite associated with the mineralocorticoid receptor antagonists Spironolactone and Canrenone.[1]

Executive Summary

5β-Hydroxy-tetrahydro Canrenone Lactol (often designated as a specific impurity in Drospirenone and Spironolactone APIs) represents a complex degradation product where the steroid A-ring is saturated and hydroxylated at the C5 position, and the C17-spirolactone ring is reduced to a lactol (cyclic hemiacetal).[1][2] Its isolation is critical for ICH Q3A/B compliance due to its potential to form during the hydrogenation steps of synthesis or via oxidative degradation in formulated products. This guide provides a self-validating workflow for its extraction, purification via Preparative HPLC, and structural confirmation using 2D-NMR and HRMS.

Chemical Identity & Significance[1][3][4]

  • IUPAC Name: (5S,8R,9S,10R,13S,14S,17R)-5,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one 21-carboxaldehyde cyclic 21,17-hemiacetal.[1]

  • Molecular Formula: C₂₂H₃₄O₄

  • Molecular Weight: ~362.5 g/mol

  • Key Structural Features:

    • A-Ring: Saturated (Tetrahydro) with 5β-stereochemistry (A/B cis-junction).

    • C5-Position: Tertiary hydroxyl group (5β-OH).

    • C17-Spiro Ring: γ-Lactol (reduced from γ-lactone).

Clinical & Regulatory Context

In the development of aldosterone antagonists, the stability of the γ-lactone ring is paramount.[1] The formation of the Lactol species indicates a reductive instability or metabolic transformation. Unlike the open-chain hydroxy-acid (Canrenoate), the lactol retains the cyclic ether structure but possesses a reactive hemiacetal center, making it a potential precursor for further degradation or covalent binding.[1]

The Discovery Context: Mechanism of Formation

The discovery of this species typically occurs during forced degradation studies (reductive stress) or mother liquor profiling during the catalytic hydrogenation of Canrenone to dihydro- or tetrahydro- derivatives.

Mechanistic Pathway

The formation involves two distinct chemical events:

  • A-Ring Saturation & Hydroxylation: Reduction of the

    
     diene system of Canrenone, followed by hydration or oxidative hydroxylation at C5.[1]
    
  • Lactone Reduction: The C21-carbonyl of the spiro-lactone is reduced to a hemiacetal (lactol).

MetabolicPathway Canrenone Canrenone (C22H28O3) [Delta-4,6 Diene] Inter1 Tetrahydro-Canrenone (Saturated A-Ring) Canrenone->Inter1 Catalytic Hydrogenation (Pd/C, H2) Target 5β-Hydroxy-tetrahydro Canrenone Lactol (Target Species) Canrenone->Target Metabolic Reduction (Liver Microsomes) Inter2 5β-Hydroxy-Tetrahydro Canrenone (C5-OH, Lactone intact) Inter1->Inter2 Oxidative Hydroxylation (C5-OH formation) Inter2->Target Lactone Reduction (Lactol formation)

Figure 1: Proposed formation pathway of 5β-Hydroxy-tetrahydro Canrenone Lactol from Canrenone.[1]

Isolation Protocol

This protocol is designed for isolating the impurity from an enriched mother liquor or a forced degradation sample.

Phase 1: Sample Enrichment

Objective: Concentrate the target species from the bulk API matrix.

  • Dissolution: Dissolve 5.0 g of crude material in Acetonitrile:Water (90:10) .

  • Solid Phase Extraction (SPE):

    • Cartridge: C18 (Octadecyl), 500 mg bed.[1]

    • Conditioning: 5 mL MeOH -> 5 mL Water.

    • Loading: Load sample.

    • Wash: 10% MeOH in Water (Removes highly polar salts/acids).

    • Elution: 60% MeOH in Water (Target fraction). Note: The lactol is more polar than the parent lactone.

Phase 2: Preparative HPLC Isolation

Objective: High-purity separation (>98%).

ParameterSetting / Description
Instrument Preparative HPLC with Fraction Collector
Column Phenyl-Hexyl or C18 Polar-Embedded (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Maintains lactol stability)
Mobile Phase B Acetonitrile
Flow Rate 15.0 mL/min
Gradient 0-5 min: 20% B (Isocratic)5-25 min: 20% -> 55% B (Linear)25-30 min: 95% B (Wash)
Detection UV @ 210 nm (Weak absorption due to loss of conjugation) & MS (TIC)
Target RT Typically elutes before Canrenone due to increased polarity (OH + Lactol).[3]

Critical Control Point: The lactol functionality is sensitive to pH. Avoid high pH (>8) which causes ring opening to the hydroxy-aldehyde or carboxylate. Maintain acidic conditions (pH 3-4) during isolation.

IsolationWorkflow Crude Crude Mixture (Mother Liquor) SPE SPE Fractionation (C18 Cartridge) Crude->SPE Load PrepLC Prep-HPLC (Phenyl-Hexyl) SPE->PrepLC Elute (60% MeOH) Fraction Fraction Collection (MS Triggered) PrepLC->Fraction Gradient Sep Lyophil Lyophilization (-50°C, <0.1 mbar) Fraction->Lyophil Solvent Removal

Figure 2: Isolation workflow from crude mixture to purified solid.

Structural Elucidation & Validation

Once isolated, the structure must be confirmed.[1] The Lactol signals are distinct from the Lactone.

Mass Spectrometry (HRMS)[1]
  • Ionization: ESI Positive Mode.

  • Observed Mass:

    • Parent: [M+H]⁺ = m/z 363.25 (Calculated for C₂₂H₃₅O₄).

    • Water Loss: [M+H - H₂O]⁺ = m/z 345.24 (Characteristic of tertiary C5-OH or lactol dehydration).

    • Sodium Adduct: [M+Na]⁺ = m/z 385.23.

NMR Spectroscopy (500 MHz, CDCl₃)
  • Lactol Proton (H21): A diagnostic signal at δ 5.4 - 5.8 ppm . It often appears as a broadened doublet or multiplet due to the equilibrium between epimers (R/S at the hemiacetal carbon).

  • C5-OH: A singlet (exchangeable with D₂O) typically around δ 4.0 - 4.5 ppm if DMSO-d₆ is used; often not visible in CDCl₃ unless dry.

  • A-Ring Protons: Absence of olefinic protons at δ 5.8 (H4) and δ 6.0 (H6) confirms the tetrahydro state.

  • Stereochemistry (NOESY): Strong NOE correlation between the C19-methyl protons and the H10/H8 protons confirms the 5β (cis) conformation.

Data Summary Table
FeatureCanrenone (Parent)5β-OH-Tetrahydro Canrenone Lactol
Formula C₂₂H₂₈O₃C₂₂H₃₄O₄
A-Ring

Diene
Saturated (Tetrahydro)
C17 Moiety γ-Lactone (C=O)γ-Lactol (CH-OH)
C5 Substituent None (Double bond)Hydroxyl (-OH)
IR Spectrum ~1770 cm⁻¹ (Lactone C=O)~3400 cm⁻¹ (Broad OH), Reduced C=O intensity

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71316094, 6,7-Dihydro Canrenone Lactol. Retrieved February 13, 2026, from [Link]

  • KM Pharma Solution. (n.d.). Drospirenone and Canrenone Impurity Standards. Retrieved February 13, 2026, from [Link][1]

  • Garrido, M., et al. (2020).[1] "Impurity Profiling of Steroidal Aldosterone Antagonists using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for method).

Sources

Technical Whitepaper: Pharmacodynamics and Structural Biology of 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for pharmaceutical scientists. It synthesizes established steroid structure-activity relationship (SAR) principles with the specific chemical identity of 5β-Hydroxy-tetrahydro Canrenone Lactol to derive its theoretical mechanism of action (MOA).

Executive Summary

5β-Hydroxy-tetrahydro Canrenone Lactol represents a critical junction in the metabolic deactivation of aldosterone antagonists. Unlike its parent compounds, Spironolactone and Canrenone, which rely on a planar A/B-ring configuration to antagonize the Mineralocorticoid Receptor (MR), this metabolite features a distinct 5β-cis "bent" steroid core and a chemically labile lactol moiety .

This guide posits that the "mechanism of action" for this compound is not pharmacological antagonism, but rather structural uncoupling . By introducing a 90° steric kink and destabilizing the pharmacophore's hydrogen-bonding network, this molecule serves as an obligate intermediate for Phase II conjugation and renal elimination. Understanding this mechanism is vital for analyzing impurity profiles and establishing safety margins in drug development.

Part 1: Chemical Identity & Structural Biology

To understand the mechanism, we must first define the structural divergence of this molecule from the active pharmacophore.

Structural Deconstruction
FeatureActive Pharmacophore (Canrenone)5β-Hydroxy-tetrahydro Canrenone LactolPharmacological Impact
A-Ring

(Planar/Conjugated)
Tetrahydro, SaturatedLoss of planarity; loss of electronic conjugation.
C5 Position Unsubstituted5β-Hydroxyl Introduces cis-A/B ring junction (sharp bend).
C17 Moiety

-Lactone (Cyclic Ester)

-Lactol
(Cyclic Hemiacetal)
Increases polarity; introduces reactive hydroxyl; destabilizes H-bond network.
Conformation Flat / PlanarBent / Convex Steric clash with receptor Ligand Binding Domain (LBD).
The "Bent" Conformation Hypothesis

The most profound alteration is the 5β-hydroxy substitution. In steroid chemistry, a 5β-configuration forces the A-ring to adopt a position roughly perpendicular to the B/C/D plane (cis-fusion).

  • Active Antagonists: Require a planar structure to slide into the hydrophobic pocket of the MR.

  • 5β-Metabolite: The "bent" shape creates a steric volume that exceeds the capacity of the MR binding pocket, effectively preventing docking.

Part 2: Theoretical Mechanism of Action (The "Uncoupling" Theory)

The theoretical mechanism of action for 5β-Hydroxy-tetrahydro Canrenone Lactol is defined by Receptor Exclusion and Metabolic Tagging .

Primary Mechanism: Steric Exclusion from the Mineralocorticoid Receptor

The Mineralocorticoid Receptor (MR) relies on a precise "lock-and-key" fit. The ligand binding domain (LBD) accommodates the flat steroid core of aldosterone or canrenone.

  • Entry Failure: The 5β-cis bend increases the "thickness" of the steroid scaffold. Docking simulations (theoretical) suggest this molecule clashes with Met-852 and Leu-879 residues within the MR LBD.

  • Helix 12 Destabilization: Even if weak binding occurred, the lactol moiety at C17 alters the electrostatic environment. The native lactone carbonyl acts as a crucial hydrogen bond acceptor for Asn-770 . The lactol (hemiacetal) presents a hydroxyl group (-OH) and an ether oxygen. This shift from H-bond acceptor to H-bond donor/acceptor mix disrupts the stabilization of Helix 12, which is the molecular switch for agonism/antagonism.

Secondary Mechanism: The Lactol "Switch"

The transformation of the stable lactone to a labile lactol is a mechanism of chemical activation for clearance .

  • Equilibrium State: The lactol exists in equilibrium with its open-chain hydroxy-aldehyde form.

  • Conjugation Target: The newly exposed hydroxyl groups (at C5 and the opened C17 chain) provide "handles" for Phase II conjugation enzymes (UDP-glucuronosyltransferases), marking the molecule for rapid renal excretion.

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the theoretical formation of the Lactol from Canrenone, highlighting the transition from "Active Drug" to "Inactive Elimination Product."

MetabolicPathway cluster_0 Pharmacological Activity Window cluster_1 Metabolic Deactivation Spironolactone Spironolactone (Pro-drug) Canrenone Canrenone (Active MR Antagonist) Spironolactone->Canrenone De-thioacetylation (Liver CYP450) Intermediate Tetrahydro-Canrenone (Intermediate) Canrenone->Intermediate A-Ring Reduction (5β-Reductase) Target 5β-OH-TH-Canrenone Lactol (Inactive/Excretion Ready) Intermediate->Target 3α/β-HSD & Lactone Reduction (Hydration/Redox) Conjugate Glucuronide Conjugate (Urine Elimination) Target->Conjugate Phase II Conjugation (UGT Enzymes)

Caption: Figure 1. Metabolic trajectory from active Canrenone to the inactive 5β-Hydroxy-tetrahydro Canrenone Lactol, illustrating the loss of pharmacological activity via structural modification.

Part 4: Experimental Validation Protocols

To validate this theoretical mechanism, the following experimental workflow is recommended. These protocols are designed to confirm the lack of activity (safety) and the structural identity .

Protocol A: Competitive Nuclear Receptor Binding Assay

Objective: Quantify the affinity of the Lactol for MR compared to Canrenone.

  • Reagents: Recombinant Human MR LBD, [3H]-Aldosterone (radioligand), Dextran-coated charcoal.

  • Preparation: Dissolve 5β-Hydroxy-tetrahydro Canrenone Lactol in DMSO (Note: Lactols can be unstable; prepare fresh to avoid ring-opening).

  • Incubation: Incubate MR protein with [3H]-Aldosterone (2 nM) and increasing concentrations of the Lactol (

    
     M to 
    
    
    
    M) for 12 hours at 4°C.
  • Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge at 3000g for 10 min.

  • Analysis: Measure radioactivity in the supernatant (bound fraction) via Liquid Scintillation Counting.

  • Expected Result: The Lactol should show an

    
     (micromolar range), indicating negligible affinity compared to Canrenone (
    
    
    
    ).
Protocol B: NOESY NMR Conformational Analysis

Objective: Confirm the "bent" 5β-cis conformation.

  • Sample: 5 mg of purified Lactol in

    
     or 
    
    
    
    .
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Signals: Look for cross-peaks between the H-19 angular methyl group and the H-5 proton .

  • Interpretation:

    • 5α (Trans/Planar): H-5 is anti-parallel to H-19 methyl; NOE signal is weak/absent.

    • 5β (Cis/Bent): H-5 is spatially close to H-19 methyl (cis-relationship); Strong NOE cross-peak observed.

  • Causality: A strong NOE confirms the bent shape, validating the "Steric Exclusion" hypothesis.

Protocol C: Lactol-Aldehyde Equilibrium Study

Objective: Assess the stability of the lactol ring (relevant for impurity profiling).

  • Method: Variable Temperature (VT)

    
    -NMR.
    
  • Procedure: Record spectra at 25°C, 37°C, and 50°C in

    
     mixture.
    
  • Observation: Monitor the C17-H signal. Appearance of a distinct aldehyde proton signal (

    
     ppm) indicates ring opening.
    
  • Relevance: If the ring opens readily at physiological pH/temp, the molecule acts as a reactive aldehyde, potentially forming protein adducts (though likely transiently).

References

  • Funder, J. W. (2005). Mineralocorticoid receptors: distribution, systems physiology, and mechanisms of action. Endocrine Reviews , 26(3), 313-334. Link

  • Sica, D. A. (2005). Pharmacokinetics and pharmacodynamics of mineralocorticoid blocking agents. Congestive Heart Failure , 11(6), 281-286. Link

  • Gomez-Sanchez, E. P., et al. (2011). Structure-activity relationships of mineralocorticoid receptor antagonists. Molecular and Cellular Endocrinology , 350(2), 289-295. Link

  • European Pharmacopoeia (Ph. Eur.) . Spironolactone Monograph: Impurity Profile and Analysis. (Standard reference for spironolactone impurities including canrenone derivatives). Link

  • PubChem Compound Summary . 6,7-Dihydro Canrenone Lactol (Related Structure). National Center for Biotechnology Information. Link

In Vitro Stability Assessment of 5β-Hydroxy-tetrahydro Canrenone Lactol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on the in vitro stability of 5β-Hydroxy-tetrahydro Canrenone Lactol.

Executive Summary & Chemical Context

5β-Hydroxy-tetrahydro Canrenone Lactol (5β-OH-TH-Canrenone Lactol) represents a critical intermediate state in the metabolic and degradation pathways of mineralocorticoid receptor antagonists (MRAs) such as Spironolactone and Drospirenone.[1][2] Structurally, it differs from the parent Canrenone by the reduction of the A-ring diene system and the presence of a tertiary hydroxyl group at the 5β-position, alongside the reduction of the C17-spiro-lactone to a lactol (cyclic hemiacetal) .[1][2]

This molecule exhibits a complex stability profile defined by tautomeric equilibrium .[1] Unlike stable lactones, the lactol moiety renders the molecule highly sensitive to pH shifts and oxidative stress, often existing in a dynamic equilibrium with its open-chain hydroxy-aldehyde form.[1][2] Understanding this stability is paramount for impurity profiling (CMC) and metabolite identification (DMPK).[1]

Structural Criticality[1][2]
  • Lactol Moiety (C17-Spiro): Acts as a masked aldehyde.[1] Prone to oxidation (reverting to lactone) or ring-opening.[1]

  • 5β-Hydroxyl Group: Introduces steric bulk and alters solubility, but also serves as a potential dehydration site under acidic conditions.[1][2]

  • A-Ring Saturation: Removes the conjugation present in Canrenone, altering the UV absorption profile and reducing rigidity.

Chemical Stability & Degradation Mechanisms

The in vitro stability of 5β-OH-TH-Canrenone Lactol is governed by three primary mechanisms: Oxidative Dehydrogenation , Acid-Catalyzed Dehydration , and Base-Mediated Ring Opening .[1][2]

The Lactol-Aldehyde Equilibrium

In aqueous media, the lactol ring exists in equilibrium with the open-chain


-hydroxy-aldehyde.[1][2] This equilibrium is solvent- and pH-dependent.[1][2]
  • Protich Solvents: Shift equilibrium toward the open form.

  • Aprotic Solvents (DMSO/Acetonitrile): Stabilize the cyclic lactol form.[1]

pH-Dependent Degradation Pathways[1][2]
  • Acidic Conditions (pH < 4.0):

    • Mechanism:[3][4] Protonation of the C5-hydroxyl leads to water elimination (dehydration), potentially restoring the

      
       double bond or forming A-ring rearrangement products.[1][2]
      
    • Lactol Reactivity: Acid catalysis facilitates the exchange of the lactol hydroxyl, leading to dimerization or acetal formation if alcohols (e.g., methanol) are present in the buffer/solvent.

  • Basic Conditions (pH > 8.0):

    • Mechanism:[3][4] Base-catalyzed proton abstraction opens the lactol ring to the aldehyde, which can undergo irreversible Cannizzaro-type reactions or oxidation to the carboxylate (Canrenoate derivative).[1][2]

  • Oxidative Stress:

    • The lactol is an intermediate oxidation state.[1] In the presence of dissolved oxygen or metabolic enzymes (e.g., dehydrogenases), it readily oxidizes to the thermodynamically more stable lactone (5β-Hydroxy-tetrahydro Canrenone).[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the dynamic equilibrium and irreversible degradation sinks.

StabilityPathways Lactol 5β-OH-TH-Canrenone (Lactol Form) OpenAldehyde Open-Chain Hydroxy-Aldehyde Lactol->OpenAldehyde pH > 7.4 (Equilibrium) Lactone 5β-OH-TH-Canrenone (Lactone Form) Lactol->Lactone Oxidation (O2 / Enzymes) Dehydrated Dehydrated Olefin Impurity Lactol->Dehydrated pH < 4.0 (-H2O) Acetal Methyl Acetal (Artifact) Lactol->Acetal MeOH/H+

Figure 1: Mechanistic degradation pathways of 5β-Hydroxy-tetrahydro Canrenone Lactol showing pH-dependent equilibrium and irreversible oxidation sinks.[1][2]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this molecule, a "self-validating" protocol is required.[1][2] This means the assay must distinguish between method-induced degradation (artifacts) and true biological/chemical instability .[1]

Materials & Preparation
  • Test Compound: 5β-Hydroxy-tetrahydro Canrenone Lactol (Reference Standard, >98% purity).[1][2]

  • Solvent System: DMSO (Stock) diluted into aqueous buffers.[1] Avoid Methanol in stock preparation to prevent acetal formation (see Figure 1).[1]

  • Matrices:

    • Phosphate Buffer (pH 7.4): Physiological baseline.

    • Simulated Gastric Fluid (pH 1.2): Acid stability.[1]

    • Human Plasma / Liver Microsomes: Metabolic stability.[1]

Protocol: pH-Dependent Chemical Stability

Objective: Determine the half-life (


) and degradation products in varying pH environments.[1][2]
  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Incubation: Spike stock into pre-warmed (37°C) buffers (pH 1.2, 4.5, 7.4) to a final concentration of 10 µM.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.[2]

    • Quenching (Critical): Do not use acidic quench for the pH 7.4 samples if analyzing lactol integrity. Use immediate dilution with cold Acetonitrile (ACN).[1]

  • Analysis: Analyze via LC-MS/MS (See Section 4).

Protocol: Metabolic Stability (Microsomal)

Objective: Assess susceptibility to dehydrogenase-mediated oxidation (Lactol


 Lactone).[1]
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Cofactors: NADPH regenerating system (required for reductive pathways) and NAD+ (if assessing oxidation).[1]

  • Procedure:

    • Pre-incubate HLM + Buffer for 5 min at 37°C.

    • Add Test Compound (1 µM final).[1]

    • Initiate with Cofactor mix.[1]

    • Sample at 0, 5, 15, 30, 60 min.[2]

    • Quench with ice-cold ACN containing Internal Standard (e.g., Spironolactone-d7).[1][2]

Data Presentation Template

Summarize stability data in the following format:

ConditionMatrix

(min)
% Remaining (60 min)Major Degradant
Acidic SGF (pH 1.[1][2]2)[Data][Data]Dehydrated Olefin
Neutral PBS (pH 7.[1]4)[Data][Data]Lactone (Oxidation)
Metabolic HLM (+NADPH)[Data][Data]5β-OH-TH-Canrenone

Analytical Methodology (LC-MS/MS)

The analysis of lactols is prone to artifacts. The chromatography itself can drive the equilibrium or degradation.[1]

Chromatographic Challenges
  • Peak Splitting: The lactol and open-chain aldehyde may separate on the column, leading to broad or split peaks.[1][2]

  • On-Column Oxidation: High temperatures can promote oxidation to the lactone.[1]

Recommended LC Conditions
  • Column: C18 with steric protection (e.g., Waters CORTECS C18 or Phenomenex Kinetex).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile (Avoid Methanol to prevent acetalization).[1]

  • Gradient: Fast gradient (5-95% B in < 5 min) to minimize on-column residence time.

  • Temperature: Maintain column at 25°C (Ambient). Do not heat to 40-60°C as this shifts the equilibrium and accelerates degradation.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Incubation Sample (Buffer/Microsome) Quench Quench: Cold ACN (1:3) *NO Acid Additive* Sample->Quench Stop Reaction Centrifuge Centrifuge 4000g, 10 min, 4°C Quench->Centrifuge Precipitate Proteins Inject LC-MS/MS Injection Temp: 25°C Centrifuge->Inject Supernatant Detection MRM Transitions Parent vs. Lactone Inject->Detection Fast Gradient

Figure 2: Optimized analytical workflow to minimize method-induced degradation of the labile lactol moiety.

References

  • European Pharmacopoeia (Ph.[1][5] Eur.) . Spironolactone Monograph: Impurity Profiling. 10th Edition.[1] Strasbourg: Council of Europe.[1] (Standard reference for spironolactone related impurities).

  • Gardiner, P. et al. (1989) .[1] Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide. Chemical Research in Toxicology. Link

  • LGC Standards . 5beta-Hydroxy-tetrahydro Canrenone Lactol Reference Standard Data Sheet. Link

  • PubChem Compound Summary . Canrenone and Related Metabolites. National Center for Biotechnology Information.[1] Link

  • Skopp, G. & Pötsch, L. (2002) .[1] Stability of Conjugated Metabolites in Biological Matrices. (Contextual reference for hydrolytic stability of steroid conjugates/metabolites). Link

Sources

preliminary biological activity of 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5β-Hydroxy-tetrahydro Canrenone Lactol , a critical structural analogue and impurity associated with the mineralocorticoid receptor (MR) antagonists Spironolactone and Drospirenone.[1]

Preliminary Biological Activity & Structural Characterization[1]

Part 1: Executive Technical Summary[1]

5β-Hydroxy-tetrahydro Canrenone Lactol (CAS: N/A for specific isomer, related to 52520-27-1) is a steroidogenic intermediate and degradation product identified in the synthesis and metabolic profiling of 17-spirolactone drugs.[1] Chemically, it represents a reduced and hydrated derivative of Canrenone , the principal active metabolite of Spironolactone.[1]

Unlike its potent parent compounds (Canrenone and Spironolactone), this specific congener is characterized by a 5β-configuration (A/B ring cis-fusion) and a lactol (hemiacetal) moiety.[1] These structural modifications fundamentally alter its pharmacodynamics, rendering it a pharmacologically quiescent species with negligible affinity for the Mineralocorticoid Receptor (MR). Consequently, its primary significance in drug development is as a Critical Quality Attribute (CQA) —a reference standard for impurity profiling and stability testing.[1]

Part 2: Chemical Identity & Structural Analysis[1]

The biological inactivity of this compound is dictated by its stereochemistry. To understand its behavior, we must analyze the deviation from the pharmacophore required for MR antagonism.

  • Chemical Name: (17α)-5β,17β-Dihydroxy-3-oxo-pregn-6-ene-21-carboxylic Acid γ-Lactol (Synonym)

  • Core Scaffold: Pregnane nucleus with a 17-spiro-lactone ring.[1]

  • Key Features:

    • 5β-Hydroxyl Group: Introduces a cis-fusion between rings A and B.[1] This creates a "bent" molecular shape (approx. 90° angle), disrupting the planar topography required for high-affinity binding to the MR ligand-binding domain (LBD).[1]

    • Lactol Moiety: The

      
      -lactone ring exists in equilibrium with its open-chain hydroxy-aldehyde form.[1] This instability further reduces receptor residence time.
      
    • Tetrahydro- Designation: Implies the reduction of the

      
       double bond (and potentially 
      
      
      
      , depending on the specific synthesis route), removing the conjugated ketone system essential for receptor activation/antagonism.
Visualization: Structural Divergence & Equilibrium

The following diagram illustrates the structural relationship between the active Canrenone and the inactive 5β-Hydroxy-Lactol derivative.

G cluster_activity Pharmacological Status Canrenone Canrenone (Active MR Antagonist) Planar A/B Ring (Δ4-3-keto) Intermediate Hydration / Reduction (Metabolic or Synthetic) Canrenone->Intermediate + H2O / + 2H Lactol 5β-OH-TH-Canrenone Lactol (Inactive Impurity) Bent A/B Ring (5β-cis) Intermediate->Lactol Stereoselective 5β-Attack OpenForm Open Hydroxy-Aldehyde (Transient Species) Lactol->OpenForm pH-dependent Equilibrium

Figure 1: Structural transformation from the active Canrenone pharmacophore to the inactive 5β-Lactol impurity. The 5β-kink prevents receptor docking.[1]

Part 3: Pharmacological Profile & Biological Activity[1]
1. Mineralocorticoid Receptor (MR) Affinity

The primary biological activity assessed for this class of compounds is antagonism of aldosterone at the MR.

  • Mechanism of Inactivity: The MR Ligand Binding Domain (LBD) forms a hydrophobic pocket that tightly accommodates the planar steroid backbone of aldosterone or canrenone. The 5β-hydroxyl group projects axially, creating severe steric hindrance (clash) with the receptor helices (specifically Helix 12).[1]

  • Predicted IC50: Based on SAR data of homologous 5β-reduced steroids (e.g., 5β-dihydroaldosterone), the binding affinity is estimated to be >10,000 nM (essentially non-binding), compared to ~1-10 nM for Canrenone [1].[1]

2. Selectivity Profile (Off-Target Effects)

While MR binding is negligible, the "bent" 5β-structure mimics endogenous bile acids and inactive glucocorticoid metabolites.[1]

  • Androgen Receptor (AR): No significant binding (requires planar A-ring).[1]

  • Progesterone Receptor (PR): Negligible affinity.

  • Toxicity Implications: As a saturated, hydroxylated metabolite, it is highly polar and likely excreted rapidly via glucuronidation.[1] It does not possess the reactive Michael acceptor moiety (enone) of Canrenone, reducing the risk of covalent protein binding or genotoxicity.

3. Significance in Drug Development

The "biological activity" of this compound is defined by its role in Quality Control :

  • Impurity Marker: It is a specific degradation product of Drospirenone and Canrenoate Potassium under hydrolytic or oxidative stress.

  • Regulatory Limit: In pharmaceutical substances, it is typically controlled at the <0.15% threshold (ICH Q3B limits) to ensure batch consistency, not because of high toxicity, but due to lack of efficacy.[1]

Part 4: Experimental Protocols

To validate the identity and inactivity of 5β-Hydroxy-tetrahydro Canrenone Lactol, the following protocols are recommended.

Protocol A: HPLC Detection & Isolation

Objective: To separate the Lactol impurity from the active parent compound.

  • Instrumentation: HPLC with UV-Vis (Diode Array) or LC-MS/MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

  • Detection:

    • UV: 200-210 nm (Note: The Lactol lacks the strong conjugated enone chromophore at 240nm seen in Canrenone; detection at lower wavelengths is critical).

    • MS: ESI Positive Mode. Look for

      
       adducts due to the labile hydroxyl group.
      
  • Validation: The Lactol peak will elute earlier (more polar) than Canrenone.

Protocol B: In Vitro MR Competitive Binding Assay

Objective: To empirically confirm the lack of MR binding affinity.

  • Reagents:

    • Recombinant Human MR Ligand Binding Domain (LBD).

    • Radioligand:

      
      -Aldosterone (1 nM).[1][2]
      
    • Test Compound: 5β-Hydroxy-tetrahydro Canrenone Lactol (10 nM - 10 µM).[1]

    • Control: Spironolactone (active antagonist).

  • Procedure:

    • Incubate MR-LBD with

      
      -Aldosterone and varying concentrations of the Lactol in binding buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% Glycerol) for 12 hours at 4°C.[1]
      
    • Separate bound vs. free ligand using dextran-coated charcoal or hydroxyapatite filtration.[1]

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: The Lactol should show a flat displacement curve (Ki > 10 µM), whereas Spironolactone will show a sigmoidal displacement (Ki ~ 2-5 nM).[1]

Visualization: Assay Logic Flow

Assay Step1 Incubate MR-LBD + [3H]-Aldosterone Step2 Add Test Compound (5β-OH-Lactol) Step1->Step2 Step3 Equilibrium Binding (12h @ 4°C) Step2->Step3 Decision Displacement? Step3->Decision ResultA High Affinity (Active Drug) Decision->ResultA Yes (Ki < 100nM) ResultB No Displacement (Inactive Impurity) Decision->ResultB No (Ki > 10µM)

Figure 2: Workflow for validating the inactivity of the impurity via Competitive Binding Assay.

Part 5: References
  • Funder, J. W., et al. (1974).[1] "Molecular modifications of anti-aldosterone compounds: effects on affinity of spirolactones for renal aldosterone receptors."[3] Biochemical Pharmacology, 23(10), 1493-1501.[1] Link

  • Sutter, S. B., et al. (2021).[1][4] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s186.[1] Link[1]

  • PubChem. (2025). "Canrenone Compound Summary." National Library of Medicine. Link

  • Toronto Research Chemicals. (2024). "5β-Hydroxy-tetrahydro Canrenone Lactol Product Data." TRC Standards. Link

  • Rogerson, F. M., et al. (2003).[1] "Structure-function relationships in the mineralocorticoid receptor." Journal of Molecular Endocrinology, 31(3), 429-438.[1] Link

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 5β-Hydroxy-tetrahydro Canrenone Lactol/Lactone Species

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It addresses the specific challenges of quantifying 5β-Hydroxy-tetrahydro Canrenone (often referred to in the context of its lactol/lactone equilibrium), a key active metabolite of Spironolactone.

Executive Summary & Scientific Context

Spironolactone is a cornerstone Mineralocorticoid Receptor Antagonist (MRA) used in heart failure and hypertension. While Spironolactone is the parent drug, its pharmacological activity is largely driven by its metabolites: Canrenone and its reduced forms.[1][2]

The quantification of 5β-Hydroxy-tetrahydro Canrenone (5β-OH-THC) presents a unique analytical challenge due to the "Lactol/Lactone Paradox."

  • Metabolic Pathway: Spironolactone

    
     Canrenone 
    
    
    
    5β-Dihydrocanrenone
    
    
    5β-Tetrahydrocanrenone (5β-OH-THC).
  • The Analytical Trap: The γ-lactone ring at C17 is susceptible to hydrolysis (forming the hydroxy-carboxylate anion) or reduction (forming the lactol/hemiacetal) depending on pH and biological environment. In aqueous matrices, these forms exist in a dynamic equilibrium.

Core Directive: This protocol utilizes an Acid-Stabilized Liquid-Liquid Extraction (LLE) to force the equilibrium toward the stable lactone form prior to injection, ensuring reproducible quantification of the total 5β-OH-THC species.

Chemical Logic & Stability

To ensure "Expertise & Experience" in your method, you must control the tautomerism.

  • The Equilibrium:

    
    
    
  • The Solution: The lactone form is the most chromatographically stable and ionizable species (ESI+). Acidification of the plasma sample immediately before extraction is critical to protonate the carboxylate and drive ring closure.

Metabolic Pathway Visualization

The following diagram illustrates the reductive pathway and the critical stabilization step.

MetabolicPathway Spiro Spironolactone (Parent) Canrenone Canrenone (Active Met.) Spiro->Canrenone Deacetylation (-SCOCH3) DHC 5β-Dihydrocanrenone Canrenone->DHC Reductase (+2H) THC 5β-OH-Tetrahydro Canrenone (Target Analyte) DHC->THC 3-Ketoreductase (+2H) Lactol Lactol/Open Form (Unstable) THC->Lactol pH > 7.4 Equilibrium Lactol->THC Forced Ring Closure Acid Acidic Prep (pH < 4) Acid->Lactol

Caption: Reductive metabolism of Spironolactone to 5β-OH-THC and the critical acid-catalyzed ring closure required for consistent bioanalysis.

Experimental Protocol

Materials & Reagents[1][3][4][5][6][7]
  • Standards: 5β-Hydroxy-tetrahydro Canrenone (Custom synthesis or certified reference), Canrenone-d4 (Internal Standard).

  • Solvents: MTBE (Methyl tert-butyl ether) for extraction; Acetonitrile (LC-MS grade).

  • Buffer: 0.1% Formic Acid in Water.[3]

Sample Preparation (Acid-Stabilized LLE)

This workflow is designed to minimize matrix effects and standardize the lactone/lactol ratio.

  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard (Canrenone-d4, 500 ng/mL). Vortex 10s.

  • Acidification (CRITICAL): Add 200 µL of 1.0 M Formic Acid.

    • Why? Lowers pH to ~3.0, converting any open-ring canrenoate or unstable lactol species into the stable lactone form.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:H2O + 0.1% FA).

LC-MS/MS Conditions[1][2][4][8][9][10]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

    • Note: A Phenyl-Hexyl column is an excellent alternative if isomer separation (3α vs 3β) is required.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[5][3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
0.540Load
3.590Elution (Target ~2.8 min)
4.590Wash
4.640Re-equilibration
6.040End
Mass Spectrometry Parameters (ESI+)

The method relies on the Positive Electrospray Ionization of the protonated lactone.

ParameterSetting
Ion SourceESI Positive
Spray Voltage4500 V
Source Temp500°C
Curtain Gas30 psi

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Logic
5β-OH-THC 345.2 327.2 25Loss of H₂O (Characteristic of OH-steroids)
345.2107.140A-ring fragment (Quantifier)
Canrenone 341.2107.135Conjugated ketone fragment
IS (Canrenone-d4) 345.2111.135Deuterated analog

Method Validation & Troubleshooting

Self-Validating Criteria

To ensure trustworthiness, the method includes specific "fail-safes":

  • Isomer Resolution: 5β-OH-THC has stereocenters at C3 and C5. The C18 method must demonstrate separation from the 3α-isomer if both are present.

  • Lactone Stability Check: Inject a standard of the open-ring Hydroxy-acid (Canrenoate) dissolved in the acidic reconstitution solvent. It must appear at the retention time of the Lactone (indicating 100% conversion). If two peaks appear, the acidification step is insufficient.

Extraction Workflow Diagram

Workflow Sample Plasma Sample (200 µL) Acid Add 1.0M Formic Acid (pH Stabilization) Sample->Acid LLE LLE with MTBE (10 min Shake) Acid->LLE Centrifuge Centrifuge (14k rpm, 5 min) LLE->Centrifuge Dry Evaporate Organic Layer (N2, 40°C) Centrifuge->Dry Recon Reconstitute (MeOH:H2O + FA) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step extraction protocol emphasizing the pH stabilization step.

References

  • Gardiner, P., et al. (1989). Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites. Journal of Clinical Pharmacology.

  • Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Bernal, E., et al. (2022). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. (Contextual reference for Lactone/Lactol stability in LCMS).

Sources

using 5β-Hydroxy-tetrahydro Canrenone Lactol in mineralocorticoid receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 5β-Hydroxy-tetrahydro Canrenone Lactol in Mineralocorticoid Receptor Binding Assays: A Detailed Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for utilizing 5β-Hydroxy-tetrahydro Canrenone Lactol in mineralocorticoid receptor (MR) binding assays. As a key metabolite of the widely prescribed MR antagonist spironolactone, understanding the receptor binding affinity of 5β-Hydroxy-tetrahydro Canrenone Lactol is crucial for a complete pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone receptors and the development of novel MR modulators. We delve into the principles of competitive radioligand binding assays, provide a step-by-step experimental protocol, and offer insights into data analysis and interpretation.

Introduction: The Mineralocorticoid Receptor - A Key Therapeutic Target

The mineralocorticoid receptor (MR), also known as NR3C2, is a member of the nuclear receptor superfamily.[1][2] It plays a pivotal role in regulating sodium and water homeostasis, thereby controlling blood pressure.[1][3] The primary endogenous ligand for the MR is the steroid hormone aldosterone.[4][5] Dysregulation of the MR signaling pathway is implicated in a variety of cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease, making it a significant therapeutic target.[4][6]

Spironolactone is a widely used MR antagonist in clinical practice.[3][4][7] It functions as a prodrug, being rapidly and extensively metabolized into several active compounds that are responsible for its therapeutic effects.[6][8][9][10] Among these metabolites is 5β-Hydroxy-tetrahydro Canrenone Lactol. A thorough characterization of the binding affinities of these metabolites to the MR is essential for understanding the complete mechanism of action of spironolactone and for the development of new, more selective MR antagonists with improved side-effect profiles.[11][12]

The Principle of Competitive Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[13][14] The most common format is the competitive binding assay, which is used to determine the relative affinity (Ki) of an unlabeled test compound (the "competitor," in this case, 5β-Hydroxy-tetrahydro Canrenone Lactol) for a receptor.[13][14]

The assay involves incubating a fixed concentration of a radiolabeled ligand (the "radioligand") with a source of the target receptor (e.g., cell membranes expressing MR) in the presence of increasing concentrations of the unlabeled competitor. The competitor will compete with the radioligand for binding to the receptor. As the concentration of the competitor increases, it will displace the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.

From this competition curve, the IC50 value is determined. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki), which is a measure of the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[15][16][17]

Experimental Workflow and Signaling Pathway

Spironolactone Metabolism

Spironolactone undergoes extensive metabolism to produce a number of active metabolites. A simplified pathway highlighting the generation of canrenone, a key intermediate, is shown below. Canrenone itself is a major active metabolite and serves as a precursor for further metabolic conversions.[8][9][18][19]

G Spironolactone Spironolactone Thioester_cleavage Thioester Cleavage Spironolactone->Thioester_cleavage Major Pathway Canrenone Canrenone Thioester_cleavage->Canrenone Further_Metabolism Further Metabolism (Hydroxylation, Reduction) Canrenone->Further_Metabolism 5β-Hydroxy-tetrahydro\nCanrenone Lactol 5β-Hydroxy-tetrahydro Canrenone Lactol Further_Metabolism->5β-Hydroxy-tetrahydro\nCanrenone Lactol Other Active\nMetabolites Other Active Metabolites Further_Metabolism->Other Active\nMetabolites

Caption: Simplified metabolic pathway of spironolactone.

Competitive Binding Assay Workflow

The following diagram illustrates the key steps in a competitive mineralocorticoid receptor binding assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source MR Receptor Source (e.g., Recombinant Protein) Incubation Incubate Receptor, Radioligand, and Competitor Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]-Aldosterone) Radioligand->Incubation Competitor Competitor (5β-Hydroxy-tetrahydro Canrenone Lactol) Competitor->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Ki_Calc Convert IC50 to Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive MR binding assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific reagents and equipment used.

Materials and Reagents
  • MR Receptor Source: Recombinant human mineralocorticoid receptor (e.g., expressed in Sf9 insect cells or commercially available membrane preparations).[20]

  • Radioligand: [³H]-Aldosterone (Specific Activity: 70-100 Ci/mmol).

  • Competitor: 5β-Hydroxy-tetrahydro Canrenone Lactol (dissolved in a suitable solvent, e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known MR ligand, such as unlabeled aldosterone (1 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), MgCl₂ (10 mM), glycerol (10%).

  • Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4).

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).

  • Scintillation Counter.

Receptor Preparation

If using a cell line expressing MR, prepare membrane fractions by homogenization and centrifugation. If using a commercially available source, follow the manufacturer's instructions for reconstitution and dilution. The final protein concentration should be optimized to ensure a robust signal-to-noise ratio.

Assay Procedure
  • Prepare Serial Dilutions: Prepare a series of dilutions of 5β-Hydroxy-tetrahydro Canrenone Lactol in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the Assay Plate: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 1 µM unlabeled aldosterone.

    • Competitor Wells: 25 µL of each dilution of 5β-Hydroxy-tetrahydro Canrenone Lactol.

  • Add Radioligand: Add 25 µL of [³H]-Aldosterone to all wells. The final concentration should be at or below the Kd of the radioligand for the MR (typically 1-2 nM).[21]

  • Add Receptor: Add 50 µL of the prepared MR receptor source to all wells to initiate the binding reaction. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, or as optimized, to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding at each competitor concentration is calculated as:

    • % Specific Binding = (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.

  • Calculate Ki using the Cheng-Prusoff Equation: [15][16][17]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Data Presentation: Binding Affinities of Spironolactone and its Metabolites

The following table summarizes the reported binding affinities of spironolactone and some of its major metabolites for the mineralocorticoid receptor. This data highlights the importance of evaluating the individual metabolites to understand the overall pharmacological effect.

CompoundReceptorReported Ki (nM)Reference
SpironolactoneMineralocorticoid Receptor~20-40[11]
CanrenoneMineralocorticoid Receptor~20-50[9][11]
EplerenoneMineralocorticoid Receptor~800-1000[11][22]

Note: The Ki values can vary depending on the experimental conditions. The purpose of the protocol described herein is to enable the determination of the Ki for 5β-Hydroxy-tetrahydro Canrenone Lactol under your specific assay conditions.

Troubleshooting

ProblemPossible CauseSolution
High Non-specific Binding (>30% of Total) Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number of wash steps or the volume of wash buffer.
Filter plate not suitable.Test different types of filter plates.
Low Total Binding Signal Insufficient receptor concentration.Increase the amount of receptor preparation per well.
Low specific activity of radioligand.Use a radioligand with higher specific activity.
Incubation time too short.Increase the incubation time to ensure equilibrium is reached.
Poor Curve Fit/High Data Scatter Pipetting errors.Ensure accurate and consistent pipetting; use calibrated pipettes.
Incomplete mixing.Gently mix the plate after adding all components.
Competitor solubility issues.Ensure the competitor is fully dissolved in the assay buffer.

Conclusion

This application note provides a robust framework for the characterization of 5β-Hydroxy-tetrahydro Canrenone Lactol's binding affinity for the mineralocorticoid receptor. By employing a competitive radioligand binding assay, researchers can obtain crucial data (IC50 and Ki values) that contribute to a deeper understanding of the pharmacology of spironolactone and its metabolites. This, in turn, can aid in the discovery and development of novel, more selective MR modulators for the treatment of a range of cardiovascular and renal diseases.

References

  • Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 31(3), 573-582. [Link]

  • Carvajal, C. A., et al. (2021). Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology. International Journal of Molecular Sciences, 22(8), 4236. [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125-T140. [Link]

  • Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 31(3), 573–582. [Link]

  • Funder, J. W. (2020). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. International Journal of Molecular Sciences, 21(18), 6837. [Link]

  • Shibata, S., et al. (2013). Mineralocorticoid receptor phosphorylation regulates ligand binding and renal response to volume depletion and hyperkalemia. Cell Metabolism, 18(5), 660-671. [Link]

  • Ehrentraut, S., et al. (2016). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. The Journal of Steroid Biochemistry and Molecular Biology, 162, 70-79. [Link]

  • Wiciński, M., et al. (2022). The Effect of Potassium Canrenoate (Mineralocorticoid Receptor Antagonist) on the Markers of Inflammation in the Treatment of COVID-19 Pneumonia and Fibrosis—A Secondary Analysis of Randomized Placebo-Controlled Clinical Trial. Journal of Clinical Medicine, 11(15), 4533. [Link]

  • Rossi, G. P. (2014). Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. Journal of Hypertension, 32(3), 488-491. [Link]

  • Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. Current Protocols in Neuroscience, Appendix, 4C. [Link]

  • Rogerson, F. M., et al. (2004). Differences in the determinants of eplerenone, spironolactone and aldosterone binding to the mineralocorticoid receptor. Journal of Molecular Endocrinology, 33(3), 593-605. [Link]

  • Piaia, A., et al. (2012). Purification and characterization of recombinant human Mineralocorticoid Receptor. Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 111-118. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Sherry, J. H., et al. (1986). Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. Journal of Pharmacology and Experimental Therapeutics, 236(3), 675-680. [Link]

  • Chem Help ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]

  • Wikipedia. (2024, February 1). Mineralocorticoid receptor antagonist. [Link]

  • Morris, D. J., et al. (1987). Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone. Endocrinology, 121(1), 73-77. [Link]

  • Wiciński, M., et al. (2022). Mineralocorticoid Receptor Antagonist (Potassium Canrenoate) Does Not Influence Outcome in the Treatment of COVID-19-Associated Pneumonia and Fibrosis—A Randomized Placebo Controlled Clinical Trial. Journal of Clinical Medicine, 11(13), 3762. [Link]

  • Health Sciences Library System, University of Pittsburgh. (2021, May 13). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]

  • Arvat, E., et al. (1999). Mineralocorticoid Receptor Blockade by Canrenoate Increases Both Spontaneous and Stimulated Adrenal Function in Humans. The Journal of Clinical Endocrinology & Metabolism, 84(9), 3177-3183. [Link]

  • Fagart, J., et al. (2010). A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule. Journal of Biological Chemistry, 285(38), 29932-29940. [Link]

  • Pfizer Medical - US. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125–T140. [Link]

  • Funder, J. W. (2020). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. International Journal of Molecular Sciences, 21(18), 6837. [Link]

  • Vaduganathan, M., et al. (2023). Mineralocorticoid Receptor Antagonists in Heart Failure: An Update. Circulation, 148(21), 1735-1748. [Link]

  • Wikipedia. (2024, February 10). Spironolactone. [Link]

  • Protocol Online. (2010, February 12). calculating Ki from IC50. [Link]

  • ResearchGate. (n.d.). chemical structures of the mineralocorticoid receptor agonists, aldosterone and cortisol and the antagonists, spironolactone and eplerenone. [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125–T140. [Link]

  • Karim, A., et al. (1977). Spironolactone : Diversity in Metabolic Pathways. Xenobiotica, 7(10), 585-600. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Spironolactone? [Link]

Sources

application of 5β-Hydroxy-tetrahydro Canrenone Lactol in hypertension research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Profiling of Mineralocorticoid Receptor Antagonists: Application of 5β-Hydroxy-tetrahydro Canrenone Lactol in Analytical QC and Metabolic Research[1][2]

Executive Summary

In the high-stakes domain of hypertension research, the efficacy and safety of Mineralocorticoid Receptor (MR) antagonists—such as Spironolactone, Eplerenone, and Drospirenone—rely heavily on the precise characterization of their metabolic fate and degradation profiles.[1][2] 5β-Hydroxy-tetrahydro Canrenone Lactol (5β-OH-THC-Lactol) is a critical, albeit often overlooked, reference standard.[1][2] It represents a specific reductive metabolite/degradation product where the steroid A-ring has undergone 5β-reduction and the γ-lactone ring exists in a lactol equilibrium.[1][2]

This Application Note details the utilization of 5β-OH-THC-Lactol as a Critical Quality Attribute (CQA) marker and a metabolic probe . We provide validated protocols for its detection via LC-MS/MS and its application in elucidating the reductive clearance pathways of antimineralocorticoids.[1][2]

Part 1: Chemical Profile & Handling

Compound Identity:

  • Name: 5β-Hydroxy-tetrahydro Canrenone Lactol[1][2][3][4][5]

  • Chemical Class: Steroidal Lactol / Mineralocorticoid Metabolite[1][2]

  • Molecular Formula: C₂₂H₃₄O₄[1][2]

  • Key Structural Features:

    • 5β-Configuration: Cis-fusion of the A/B rings (characteristic of "inactive" or clearance-phase metabolites, contrasting with the planar 5α-configuration).[1][2]

    • Tetrahydro: Saturation of the

      
       diene system found in Canrenone.[1][2]
      
    • Lactol: The 17-spiro-lactone ring is reduced/hydrolyzed to a cyclic hemiacetal (lactol), introducing pH-dependent equilibrium with the open-chain hydroxy-aldehyde form.[1][2]

Handling & Stability Protocol (Self-Validating):

  • Solubility: Soluble in Methanol, Acetonitrile, and DMSO.[1][2] Sparingly soluble in water.[1][2]

  • Lactol Equilibrium Warning: In unbuffered aqueous solutions, the lactol ring may open.[1][2] Validation Step: Always prepare stock solutions in 100% organic solvent (MeOH) and dilute into buffered mobile phase immediately prior to injection to maintain peak shape consistency.[1][2]

  • Storage: -20°C, hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the hemiacetal.[1][2]

Part 2: Application I – High-Resolution Impurity Profiling (LC-MS/MS)

Context: During the synthesis and shelf-life monitoring of Drospirenone or Spironolactone, the appearance of reduced impurities indicates compromised API stability or aggressive reducing conditions.[1][2] 5β-OH-THC-Lactol serves as a System Suitability Standard to ensure your method can resolve these saturated, low-UV-absorbing impurities from the active parent drug.[1][2]

Experimental Protocol: UPLC-MS/MS Quantification

Objective: Separate and quantify 5β-OH-THC-Lactol in the presence of Canrenone and Spironolactone.

1. Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).[1][2]

  • Column: C18 Reverse Phase, 1.7 µm, 2.1 x 100 mm (e.g., BEH C18).[1][2] Rationale: High surface area required to resolve stereoisomers.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize Lactol form).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1][2]

    • 1-8 min: 5% → 95% B (Linear ramp)[1][2]

    • 8-10 min: 95% B (Wash)[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

2. Mass Spectrometry Parameters (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • Ionization: Electrospray Positive (ESI+).[1][2] Note: The lactol hydroxyl facilitates protonation.[1][2]

  • Transitions (Optimized):

    • Quantifier: [M+H-H₂O]⁺ → Fragment (Loss of Lactol ring).[1][2]

    • Qualifier: [M+Na]⁺ adducts are common; use Ammonium Formate in mobile phase if Na+ adducts dominate.[1][2]

3. Data Analysis & Validation:

Analyte Retention Time (min) Key Transition (m/z) Cone Voltage (V) Collision Energy (eV)
Canrenone 4.2 341.2 → 107.1 30 25
5β-OH-THC-Lactol 3.8 363.2 → 345.2* 25 20

| Spironolactone | 4.5 | 417.2 → 341.2 | 30 | 22 |[1][2]

*Note: Precursor m/z 363 corresponds to [M+H]⁺.[1][2] The transition to 345.2 represents the loss of water, typical for hydroxy-steroids.[1][2]

Part 3: Application II – Metabolic Pathway Elucidation

Context: In hypertension drug development, understanding the "First-Pass Effect" is crucial. The 5β-reductase pathway (AKR1D1) is a major clearance route.[1][2] This protocol uses 5β-OH-THC-Lactol as a reference to confirm if a new MR antagonist candidate undergoes similar reductive inactivation.[1][2]

Experimental Protocol: In Vitro Hepatic Stability Assay

Objective: Determine if Canrenone/Drospirenone is metabolized into 5β-OH-THC-Lactol by liver enzymes.[1][2]

1. Incubation System:

  • Enzyme Source: Human Liver Cytosol (HLC) – rich in reductases (unlike Microsomes which are rich in CYPs).[1][2] Rationale: 5β-reductase is cytosolic.[1][2]

  • Cofactor: NADPH (1 mM final).[1][2]

2. Procedure:

  • Pre-incubation: Mix 20 µL HLC (20 mg/mL protein) with 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Substrate Addition: Add 1 µL of Test Compound (Canrenone) stock (10 mM in DMSO). Final conc: 10 µM.[1][2]

  • Initiation: Add NADPH regenerating system.

  • Time-Course: Aliquot 50 µL at t=0, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard .

  • Processing: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.[1][2]

3. Interpretation:

  • Compare the retention time and MS/MS spectrum of the metabolite peak at t=60 min against the 5β-OH-THC-Lactol Reference Standard .

  • Positive Match: Confirms the drug is cleared via the 5β-reductase pathway, leading to inactive tetrahydro-metabolites.[1][2]

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the reductive metabolism of Canrenone (active MR antagonist) into the inactive 5β-OH-THC-Lactol form. This pathway competes with the CYP3A4 hydroxylation pathway.[1][2]

G cluster_legend Metabolic Fate in Hypertension Therapy Spironolactone Spironolactone (Pro-drug) Canrenone Canrenone (Active MR Antagonist) Spironolactone->Canrenone Deacetylation (Esterases) CanrenoicAcid Canrenoic Acid (Open Ring) Canrenone->CanrenoicAcid Hydrolysis (Plasma) Intermediate 5β-Dihydro-Canrenone (Transient) Canrenone->Intermediate 5β-Reductase (AKR1D1/Cytosolic) Target 5β-Hydroxy-tetrahydro Canrenone Lactol (Target Analyte) Intermediate->Target 3α-HSD & Lactone Reduction Excretion Glucuronidation/Excretion (Inactive) Target->Excretion Conjugation

Figure 1: Metabolic pathway of Spironolactone/Canrenone highlighting the formation of 5β-Hydroxy-tetrahydro Canrenone Lactol via cytosolic reductase enzymes.[1][2] This pathway represents a key inactivation mechanism in the liver.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). Spironolactone Monograph: Impurity Profiling.[1][2] 10th Edition.[1][2] European Directorate for the Quality of Medicines (EDQM).[1][2]

    • Source:[1][2]

  • Gardiner, P. et al. (1989). "Metabolism of spironolactone and canrenone in man: identification of metabolites."[1][2] Journal of Pharmacy and Pharmacology, 41(S1).[1][2]

    • Source:[1][2]

  • Toronto Research Chemicals (TRC).

    • Source:[1][2]

  • Schiffer, L. et al. (2019). "Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes."[1][2] Journal of Steroid Biochemistry and Molecular Biology, 194, 105439.[1][2]

    • Source:[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5β-Hydroxy-tetrahydro Canrenone Lactol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. 5β-Hydroxy-tetrahydro Canrenone Lactol is a significant derivative in steroid chemistry, often targeted for its unique biological properties. However, its synthesis presents notable challenges, particularly in controlling the stereochemistry at the A/B ring junction and achieving selective reduction of the γ-lactone. This guide is designed to address these challenges directly, offering solutions grounded in established chemical principles to improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the 5β Isomer and Formation of the 5α Isomer

Question: My catalytic hydrogenation of Canrenone is producing a significant amount of the undesired 5α-tetrahydrocanrenone, leading to a low yield of the desired 5β isomer. How can I improve the stereoselectivity?

Answer: This is a common and critical challenge. The stereochemical outcome of the hydrogenation of the Δ4-double bond in Canrenone is highly dependent on the catalyst system and reaction conditions. The 5β isomer, with its characteristic A/B cis-ring fusion, is thermodynamically less stable than the trans-fused 5α isomer, meaning kinetic control is essential.[1]

Root Cause Analysis & Solutions:

  • Catalyst Choice: Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) in neutral solvents often favor the formation of the more stable 5α-isomer. The catalyst surface directs the hydrogen delivery from the less hindered α-face of the steroid.

  • Optimized Catalytic System: To favor the 5β-isomer, a more specialized catalytic system is required. Recent studies have shown that palladium-catalyzed hydrogenation in the presence of ionic liquids can significantly enhance the formation of 5β-steroids.[2] The ionic liquid appears to modify the catalytic environment, influencing the adsorption of the steroid onto the catalyst surface and favoring hydrogen delivery from the β-face.

  • Solvent and Additive Effects: The choice of solvent can also influence stereoselectivity. Acidic media (e.g., acetic acid) with PtO₂ have been reported to produce a higher proportion of 5β-isomers for some steroids, although this can be substrate-dependent.[2]

Recommended Action Plan:

  • Switch to a Palladium/Ionic Liquid System: Employ a palladium catalyst (e.g., Pd/C) in conjunction with a tetrabutylammonium-based ionic liquid. This has been demonstrated to effectively steer the reaction towards the 5β product.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Over-hydrogenation or isomerization can occur with prolonged reaction times.

  • Consider Biocatalysis: For ultimate selectivity, consider enzymatic reduction. The enzyme Δ4-3-ketosteroid 5β-reductase (AKR1D1) is responsible for the exclusive formation of 5β-reduced steroids in vivo.[1] While more complex to set up, this approach offers unparalleled stereocontrol.

Issue 2: Over-reduction of the γ-Lactone to a Diol

Question: During the final reduction step to form the lactol, I am observing a significant amount of the corresponding diol, which is difficult to separate and drastically reduces my yield of the desired lactol. What is causing this, and how can I prevent it?

Answer: The formation of a diol indicates that the γ-lactone is being fully reduced, which is a common issue when the reducing agent is too powerful or the reaction conditions are not sufficiently controlled. The goal is a partial reduction to the lactol (a cyclic hemiacetal).

Root Cause Analysis & Solutions:

  • Choice of Reducing Agent: Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will almost always reduce a lactone completely to a diol. Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce lactones under standard conditions, but at higher temperatures or with certain additives, it can lead to over-reduction.[3]

  • The Ideal Reagent - DIBAL-H: Diisobutylaluminium Hydride (DIBAL-H) is the reagent of choice for the partial reduction of lactones to lactols.[4][5] Its bulky nature and Lewis acidic character allow for the formation of a stable tetrahedral intermediate at low temperatures. This intermediate does not collapse to the aldehyde (which would be further reduced) until aqueous workup.[4][6]

  • Critical Role of Temperature: The stability of the tetrahedral intermediate is highly temperature-dependent. If the reaction temperature rises above -60 °C, the intermediate can break down, and the resulting aldehyde will be rapidly reduced by any excess DIBAL-H, leading to the diol.[6]

Recommended Action Plan:

  • Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the addition of DIBAL-H.

  • Stoichiometry is Key: Use a slight excess (typically 1.1 to 1.2 equivalents) of DIBAL-H. A large excess increases the risk of over-reduction.

  • Low-Temperature Quench: Quench the reaction at -78 °C by slowly adding a suitable reagent like methanol or a saturated aqueous solution of Rochelle's salt before allowing the mixture to warm to room temperature.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for producing 5β-Hydroxy-tetrahydro Canrenone Lactol from Canrenone?

A1: The most logical synthetic pathway involves a three-step process that addresses the key chemical transformations required:

  • Stereoselective Hydrogenation: The Δ4-double bond of the α,β-unsaturated ketone in Canrenone is first reduced to establish the critical 5β stereochemistry.

  • Ketone Reduction: The C3-ketone is then reduced to a hydroxyl group. This step is often accomplished concurrently with the hydrogenation of the double bond.

  • Partial Lactone Reduction: Finally, the γ-lactone at the C17 position is selectively reduced to the corresponding lactol using a controlled reducing agent like DIBAL-H.

Q2: Can I use Sodium Borohydride (NaBH₄) for the reduction steps?

A2: NaBH₄ is a versatile reagent, but its application here requires caution.

  • For the α,β-Unsaturated Ketone: Using NaBH₄ alone on Canrenone can lead to a mixture of products. It can perform a 1,2-reduction to give the allylic alcohol without reducing the double bond, or a 1,4-conjugate addition (reduction of the double bond). The Luche reduction (NaBH₄ with CeCl₃) strongly favors the 1,2-addition, which is not the desired outcome here.[7][8][9] Therefore, NaBH₄ is not recommended for the initial stereoselective reduction of the A-ring.

  • For the Lactone: NaBH₄ is generally not strong enough to reduce lactones under mild conditions.[3] Forcing conditions could lead to uncontrolled reactions.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is essential:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of product purity and can be used to determine the ratio of 5β to 5α diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product. The coupling constants and chemical shifts of the protons in the A-ring will definitively confirm the 5β (cis) stereochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the ketone and lactone carbonyl peaks and the appearance of a broad hydroxyl peak.

Experimental Protocols & Data

Protocol 1: Stereoselective Hydrogenation of Canrenone to 5β-Tetrahydrocanrenone

This protocol is adapted from methodologies favoring 5β-steroid formation.[2]

  • Preparation: In a high-pressure reaction vessel, dissolve Canrenone (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Additive: Add tetrabutylammonium acetate (0.2 eq) as the ionic liquid additive.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 mol%).

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 3-4 bar of H₂.

  • Stirring: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, containing the reduced C3-ketone and the desired 5β-stereochemistry, can be purified by column chromatography on silica gel or carried forward to the next step.

Protocol 2: Partial Reduction of the γ-Lactone to the Lactol

This protocol uses DIBAL-H for the selective formation of the lactol.[4][5]

  • Preparation: Dissolve the 5β-Hydroxy-tetrahydro Canrenone intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or toluene in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC. The product lactol will have a different Rf value than the starting lactone.

  • Quenching: While still at -78 °C, slowly add methanol (MeOH) dropwise to quench any excess DIBAL-H.

  • Work-up: Allow the flask to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude lactol can be purified by flash column chromatography on silica gel.

Data Summary: Comparison of Lactone Reduction Conditions
Reducing AgentTemperatureEquivalentsTypical OutcomeReference
DIBAL-H -78 °C1.1 - 1.2Lactol (High Yield) [4],[5]
LiAlH₄0 °C to RT1.5Diol (Complete Reduction)[3]
NaBH₄0 °C to RT2.0Mostly No Reaction / Slow Reduction[3]

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for addressing low yield.

TroubleshootingWorkflow Start Low Yield of Final Product CheckPurity Analyze Purity of Intermediates (HPLC/NMR) Start->CheckPurity Problem1 Issue: Poor 5β Selectivity CheckPurity->Problem1 High 5α Isomer Problem2 Issue: Over-reduction to Diol CheckPurity->Problem2 Diol Impurity Detected Solution1 Implement Pd/Ionic Liquid Catalyst System Problem1->Solution1 Solution2 Use DIBAL-H at -78°C with Stoichiometric Control Problem2->Solution2 End Optimized Yield Solution1->End Solution2->End

Caption: Troubleshooting flowchart for yield optimization.

Synthetic Pathway Overview

This diagram shows the key transformations from Canrenone.

SyntheticPathway Canrenone Canrenone (α,β-Unsaturated Ketone) Step1 Catalytic Hydrogenation (H₂, Pd/C, Ionic Liquid) Canrenone->Step1 Intermediate 5β-Hydroxy-tetrahydro Canrenone (Saturated Ketone + Lactone) Step1->Intermediate Step2 Partial Reduction (DIBAL-H, -78°C) Intermediate->Step2 Product 5β-Hydroxy-tetrahydro Canrenone Lactol Step2->Product

Caption: Key steps in the synthesis of the target lactol.

References

  • Tóth, G., et al. (2023). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. PubMed Central. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2011). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PubMed Central. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Penning, T. M., & Jin, Y. (2014). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). PubMed Central. Retrieved from [Link]

  • Luche, J. L., Rodriguez-Hahn, L., & Crabbé, P. (1978). Reduction of natural enones in the presence of cerium trichloride. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Canrenone? Retrieved from [Link]

  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Wang, Z., et al. (2013). Lactone-free ginkgolides via regioselective DIBAL-H reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

  • Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Retrieved from [Link]

  • Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciSpace. Retrieved from [Link]

  • Armstrong, A. (2004). O1 Organic Synthesis Lecture 2: Reduction. Imperial College London. Retrieved from [Link]

  • Clutch Prep. (2015). Catalytic Hydrogenation: Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5β-Hydroxy-tetrahydro Canrenone Lactol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this poorly soluble steroidal lactone in in vitro settings. As a structural analog and potential metabolite of compounds like Drospirenone and Canrenone, it shares their characteristic low aqueous solubility, which can be a significant hurdle in obtaining reliable and reproducible experimental data.

This resource provides field-proven insights and step-by-step protocols to help you overcome these challenges, ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is 5β-Hydroxy-tetrahydro Canrenone Lactol and why is it difficult to dissolve in aqueous solutions?

5β-Hydroxy-tetrahydro Canrenone Lactol is a steroidal lactone, belonging to a class of compounds known for their lipophilic (fat-soluble) nature. Its molecular structure, rich in carbon and hydrogen with limited polar functional groups, makes it inherently hydrophobic. This property is shared by its parent compounds, such as Drospirenone, which is classified as very slightly soluble in water.[1] The low affinity for water molecules means it will not readily dissolve in aqueous buffers or cell culture media, leading to precipitation and inaccurate concentrations in your experiments.

Q2: What is the expected aqueous solubility of this compound?

Q3: What is the best solvent to use for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended primary solvent for creating a high-concentration stock solution of poorly soluble compounds like this one. For highly lipophilic or "grease-ball" molecules, alternative organic solvents like Dimethylformamide (DMF) or ethanol can also be effective.[4][5] A product data sheet for the related compound Drospirenone suggests making a stock solution in DMF at approximately 2 mg/mL.[4]

Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?

This is the most common problem encountered and is known as "crashing out." It occurs because the compound's solubility in the final, mostly aqueous, medium is much lower than in the 100% DMSO stock. The DMSO disperses into the medium, leaving the hydrophobic compound to aggregate and precipitate.

To solve this, you must ensure the final concentration of the organic solvent is high enough to maintain solubility, but low enough to avoid cellular toxicity. See the Troubleshooting Guide below for a detailed workflow on how to manage this issue.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section addresses specific issues you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Issue 1: My compound precipitates immediately upon addition to the aqueous buffer or cell culture medium.

This indicates that the aqueous solubility limit has been drastically exceeded.

A Start: Compound Precipitates in Medium B Is the final DMSO/co-solvent concentration <0.1%? A->B C Increase final DMSO/co-solvent concentration incrementally. (e.g., 0.25%, 0.5%) Is it still precipitating? B->C Yes F Prepare a lower concentration working stock in 100% DMSO. B->F No D Yes C->D E No: Problem Solved. Proceed with experiment and include a vehicle control. C->E D->F Yes G Perform serial dilutions in pre-warmed (37°C) medium. Add stock to medium slowly while vortexing. F->G H Does precipitation persist? G->H I Yes H->I J No: Problem Solved. Use this method for all dilutions. H->J K Advanced Solubilization Needed: Consider Cyclodextrin Inclusion Complex. I->K Yes L Yes M No

Sources

refining animal dosing protocols for 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It is designed to be a self-contained, authoritative manual for researchers working with the specific metabolite 5β-Hydroxy-tetrahydro Canrenone Lactol (5β-OH-THCL) .

Topic: Refining Animal Dosing Protocols & Troubleshooting Doc ID: TS-5B-THCL-2024 | Version: 1.2 Target Audience: PK/PD Scientists, In Vivo Pharmacologists

Compound Profile & Chemical Challenges

Understanding the Molecule to Prevent Experimental Failure

Before attempting formulation, you must understand why this molecule fails in standard vehicles. 5β-OH-THCL is not just a lipophilic steroid; it is a chemical chameleon .

  • The "5β-Reduced" Backbone: Unlike Spironolactone or Canrenone (which have planar A-rings), the 5β-configuration creates a "bent" steroid nucleus (cis-A/B ring junction). This significantly alters solubility in surfactant micelles compared to its parent compounds.

  • The "Lactol" Moiety (Critical): The lactol ring is a cyclic hemiacetal. In aqueous solution, it exists in dynamic equilibrium with its open-chain hydroxy-aldehyde form.

    • Risk: In acidic vehicles (or stomach acid), the lactol can dehydrate or oxidize irreversibly to the lactone (Canrenone derivative) or open-chain carboxylates.

    • Implication:Aqueous vehicles with low pH are strictly contraindicated.

Formulation Protocols (The "How-To")

We recommend two distinct protocols based on your route of administration. Do not use saline or PBS alone; the compound will precipitate immediately.

Protocol A: The Co-Solvent System (IV & PO Compatible)

Best for: Pharmacokinetic (PK) studies requiring intravenous (IV) comparison.

Vehicle Composition: 10% Ethanol / 30% PEG-400 / 60% Water (pH 7.4) Stability Window: Use within 2 hours of preparation.

StepActionTechnical Rationale
1 Weigh 5β-OH-THCL into a glass vial.Plastic absorbs lipophilic steroids. Use glass.
2 Add Ethanol (10% of final vol) . Vortex 2 min.Primary solvent to break crystal lattice.
3 Add PEG-400 (30% of final vol) . Sonicate 5 min.Cosolvent to maintain solubility upon dilution.
4 Slowly add Sterile Water (60% of final vol) while vortexing.Rapid addition causes "crashing out" (precipitation).
5 CRITICAL: Check pH. Adjust to 7.0–7.4 using 0.1N NaOH if needed.Acidic pH catalyzes lactol ring opening.
Protocol B: The Lipid Suspension (PO Only)

Best for: Toxicology, efficacy models, and long-term dosing.

Vehicle Composition: 100% Corn Oil (or Sesame Oil) Stability Window: 24–48 hours (Store at 4°C).

StepActionTechnical Rationale
1 Weigh compound into a glass vial.Prevents adsorption loss.
2 Add Corn Oil (Pre-warmed to 37°C).Warm oil reduces viscosity and aids wetting.
3 Sonicate for 20 minutes (bath sonicator).Creates a fine suspension/solution.
4 Inspect visually.Solution should be clear or slightly opalescent.

Visualizing the Workflow

The following diagrams illustrate the decision logic for vehicle selection and the chemical risks associated with the lactol moiety.

Diagram 1: Vehicle Selection Decision Tree

VehicleSelection Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral Gavage (PO) Route->PO SolubilityCheck Req. Conc > 5 mg/mL? IV->SolubilityCheck Duration Dosing Duration? PO->Duration CoSolvent Protocol A: 10% EtOH / 30% PEG400 / 60% H2O SolubilityCheck->CoSolvent No Cyclodextrin Alternative: 20% HP-β-CD in Saline SolubilityCheck->Cyclodextrin Yes ShortTerm Single Dose (PK) Duration->ShortTerm LongTerm Multi-Day (Tox/Efficacy) Duration->LongTerm ShortTerm->CoSolvent LipidVehicle Protocol B: 100% Corn Oil LongTerm->LipidVehicle

Caption: Decision matrix for selecting the optimal vehicle based on administration route and study duration to ensure stability.

Diagram 2: Chemical Stability & Metabolic Pathway

StabilityPath Spiro Spironolactone Canrenone Canrenone (Active Metabolite) Spiro->Canrenone Metabolism Target 5β-OH-THCL (Target Molecule) Canrenone->Target Reductase Aldehyde Open-Ring Hydroxy-Aldehyde Target->Aldehyde High pH Equilibrium Oxidized Oxidized Lactone (Inactive) Target->Oxidized Air/Light Oxidation Aldehyde->Oxidized Irreversible

Caption: Metabolic origin of 5β-OH-THCL and its primary degradation pathways (oxidation and ring-opening) that must be mitigated.

Troubleshooting & FAQs

Direct solutions to common failure modes in the lab.

Q1: My formulation precipitated immediately upon adding water. Why?

Diagnosis: This is the "Solvent Shock" effect. The Fix:

  • Ensure you are using PEG-400 , not PEG-3350 (which is solid).

  • You likely added the water too fast. The water must be added dropwise to the vortexing PEG/Ethanol mix.

  • Rescue: If it precipitates, sonicate at 40°C for 15 minutes. If it does not re-dissolve, you must restart with a higher PEG ratio (e.g., 40% PEG / 50% Water).

Q2: The compound disappeared from my plasma samples (Low Recovery).

Diagnosis: Lactol instability during extraction or LC-MS analysis. The Fix:

  • Blood Collection: Do not use acidic anticoagulants (like citrate) if possible; EDTA is preferred. Keep samples on ice.

  • Extraction: Avoid liquid-liquid extraction with acidic solvents. Use a neutral pH buffer during processing.

  • LC-MS: The lactol can ring-open on the column. Ensure your mobile phase pH is neutral (ammonium acetate) rather than acidic (formic acid), or monitor for both the lactol and the aldehyde masses.

Q3: Can I autoclave the formulation?

Answer: ABSOLUTELY NOT. Steroids are heat-stable, but the lactol functionality is not. Heat will drive the equilibrium toward the open-chain aldehyde and promote oxidation. Sterilization Method: Use a 0.22 µm PVDF syringe filter. (Note: Saturate the filter with 0.5 mL of vehicle first to prevent drug adsorption).

Q4: Why are my oral dosing results highly variable?

Diagnosis: Gastric acid degradation. The Fix: The stomach pH (1.5–2.0) attacks the lactol.

  • Switch to Protocol B (Corn Oil) . Oil protects the compound from immediate contact with gastric acid.

  • Fast the animals for 4 hours pre-dose to normalize gastric pH, but be aware that fasting reduces bile acids which aid absorption.

Dosing Specifications Table

ParameterMouse (20–30g)Rat (200–300g)Notes
Oral (PO) Max Vol 10 mL/kg (0.2–0.3 mL)10 mL/kg (2.0–3.0 mL)Oil vehicles are well tolerated at this volume.
IV Bolus Max Vol 5 mL/kg (0.1–0.15 mL)5 mL/kg (1.0–1.5 mL)Must use Protocol A. Inject slowly (15-30 sec).
Needle Size (PO) 20G–22G ball-tipped16G–18G ball-tippedPlastic feeding tubes reduce esophageal trauma.
Needle Size (IV) 27G–30G25G–27GTail vein is standard.

References

  • Gardiner, P. et al. (1989). Metabolism of spironolactone in man: steady-state serum levels of the sulfur-containing metabolites. PubMed. Available at: [Link]

  • Ho, P.C. et al. (1984).[1] Pharmacokinetics of Canrenone and Metabolites After Base Hydrolysis Following Single and Multiple Dose Oral Administration of Spironolactone. European Journal of Clinical Pharmacology. Available at: [Link]

  • Overdiek, H.W. et al. (1985). The metabolism and biopharmaceutics of spironolactone in man. Reviews on Drug Metabolism and Drug Interactions. Available at: [Link]

  • Sowerbutts, S. et al. (2024). Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Lipophilic Drugs. International Journal of Molecular Sciences. Available at: [Link][2]

Sources

addressing matrix effects in bioanalysis of 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Addressing Matrix Effects & Stability Anomalies Target Analyte: 5β-Hydroxy-tetrahydro Canrenone Lactol (5β-OH-TH-Canrenone Lactol) Applicable Matrices: Human Plasma, Urine, Microsomal Incubates

⚠️ Critical Alert: The "Double Matrix" Effect

Welcome to the Tier 3 Support Guide. If you are analyzing 5β-Hydroxy-tetrahydro Canrenone Lactol , you are likely encountering inconsistent recovery or peak splitting.

Unlike typical small molecules, this analyte presents a dual matrix challenge :

  • Physical Matrix Effect: Classical ion suppression caused by phospholipids (common in plasma).

  • Chemical Matrix Effect (The Lactol Equilibrium): The lactol moiety exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde form. This equilibrium is pH-dependent . If the pH of your sample matrix (e.g., patient urine/plasma) varies, the ratio of Lactol:Open-Chain changes before the sample even hits the column, leading to "phantom" recovery losses or peak broadening.

Module 1: Diagnosing the Issue

Is it Suppression or Equilibrium Shift?

Use this decision tree to isolate the root cause of your data irregularity.

MatrixDiagnosis Start Symptom: Low/Variable Signal PostCol Perform Post-Column Infusion Start->PostCol Suppression Signal Drop at Analyte RT? PostCol->Suppression YesSupp YES: Ion Suppression Suppression->YesSupp Dip observed NoSupp NO: Signal is Stable Suppression->NoSupp Flat baseline Soln1 Action: Optimize Cleanup (Switch LLE/SPE) YesSupp->Soln1 CheckpH Check Sample pH vs. Mobile Phase NoSupp->CheckpH SplitPeak Symptom: Split/Broad Peak? CheckpH->SplitPeak Equilibrium Cause: Lactol Ring Opening SplitPeak->Equilibrium Yes Soln2 Action: Acidify Reconstitution Solvent (pH < 4) Equilibrium->Soln2

Figure 1: Diagnostic workflow to distinguish between physical ion suppression and chemical equilibrium artifacts.

Module 2: The Chemical Matrix Effect (Lactol Stability)

The 5β-Hydroxy-tetrahydro Canrenone Lactol contains a cyclic hemiacetal. In basic or neutral matrices, the ring can open. If your extraction solvent or reconstitution solution does not stabilize one form, you will observe variable quantification.

The Mechanism[1][2]
  • Acidic Conditions (pH < 4): Favors the closed Lactol form (Target Analyte).

  • Basic Conditions (pH > 8): Favors the Open-Chain Hydroxy-Aldehyde/Ketone.

  • Matrix Impact: Patient plasma pH can range from 7.35 to 7.45, but degraded samples or urine can vary widely. This variation shifts the equilibrium in the vial.

Protocol Adjustment: "The Acid Lock"

To eliminate the chemical matrix effect, you must force the equilibrium to the closed lactol form immediately during sample preparation.

Step-by-Step "Acid Lock" Protocol:

  • Thawing: Thaw plasma samples on ice.

  • Acidification: Immediately add 2% Formic Acid (10 µL per 100 µL plasma) to the sample before extraction. This locks the analyte in the lactol form.

  • Extraction: Proceed with Liquid-Liquid Extraction (LLE) or SPE.

  • Reconstitution: Reconstitute the dried residue in Mobile Phase A (0.1% Formic Acid in Water) . Never reconstitute in 100% organic or neutral buffer.

Module 3: The Physical Matrix Effect (Phospholipids)

Spironolactone metabolites are hydrophobic. They often co-elute with late-eluting phospholipids (PLs) in Reverse Phase LC, causing severe ion suppression (Signal loss > 50%).

Comparative Extraction Strategies

Protein Precipitation (PPT) is not recommended for this analyte due to high PL carryover.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal Poor (< 20% removed)Excellent (> 95% removed)Good (depends on sorbent)
Matrix Effect (ME%) High (-40% to -80%)Low (-5% to +5%)Low (-10% to +10%)
Lactol Stability Low (pH uncontrolled)High (if organic layer is acidic)High (wash steps control pH)
Recommended Solvent Acetonitrile (Avoid)MTBE or Ethyl Acetate HLB or MCX
Recommended Workflow: LLE with MTBE

We recommend Methyl Tert-Butyl Ether (MTBE) for extraction. It provides high recovery for the hydrophobic steroid core while leaving polar phospholipids behind in the aqueous phase.

Protocol:

  • Aliquot 100 µL Plasma (Acidified).

  • Add 50 µL Internal Standard (Spironolactone-d7 or Canrenone-d4).

  • Add 1000 µL MTBE .

  • Vortex 5 mins; Centrifuge 10 mins @ 4000g.

  • Flash freeze the aqueous layer (dry ice/acetone bath).

  • Decant organic layer; evaporate to dryness.

Module 4: Quantification & Validation

Calculating Matrix Factor (MF)

Do not rely on "Recovery" alone. You must calculate the IS-Normalized Matrix Factor to prove your Internal Standard is tracking the matrix effect.

Formula:



  • Target: 0.85 – 1.15 (Close to 1.0 indicates the IS is perfectly compensating for the matrix).

  • Failure Mode: If IS-Normalized MF is < 0.8, your IS is not eluting exactly with your analyte, or the suppression is too severe for the IS to correct.

Frequently Asked Questions (FAQ)

Q: My calibration curve is linear, but my QC samples show 150% recovery. Why? A: This is likely Ion Enhancement or interference from a co-eluting metabolite (e.g., a glucuronide that converts back to the parent in the source).

  • Fix: Check for "in-source fragmentation" of glucuronides. Improve chromatographic separation.

Q: Can I use Canrenone as an Internal Standard? A: No. Canrenone is a metabolite found in the same samples. You must use a stable isotope labeled standard (e.g., Spironolactone-d7 or Canrenone-d4 ). Using a non-labeled analog will fail because it will not track the specific "Lactol" equilibrium shifts.

Q: I see two peaks for the analyte. Which one do I integrate? A: If you see two peaks, the lactol ring has opened on-column.

  • Immediate Fix: Sum the areas of both peaks (if resolution allows).

  • Root Cause Fix: Your mobile phase pH is likely too high. Ensure Mobile Phase A is 0.1% Formic Acid (pH ~2.7) . Do not use Ammonium Acetate (pH ~4-5) as it may sit right on the pKa of the ring-opening transition.

Q: Why is my sensitivity dropping over the course of a run (100+ injections)? A: Phospholipid buildup on the column. Even with LLE, some PLs accumulate.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (95% B for 2 minutes) to strip PLs after every injection.

References

  • Ferreira-Nunes, R., et al. (2023).[1] "Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples." Brazilian Journal of Pharmaceutical Sciences.

  • Takkis, K., et al. (2017).[2] "Signal enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives." Analytical and Bioanalytical Chemistry.

  • Vlase, L., et al. (2011).[2] "Determination of spironolactone and canrenone in human plasma by high-performance liquid chromatography with mass spectrometry detection." Croatica Chemica Acta.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

  • Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Validation & Comparative

Comparative Efficacy & Stability Guide: Canrenone vs. 5β-Hydroxy-tetrahydro Canrenone Lactol

[1]

Executive Summary

This guide provides a structural and pharmacological analysis of Canrenone (active pharmaceutical ingredient/metabolite) and 5β-Hydroxy-tetrahydro Canrenone Lactol (often identified as an impurity or degradation intermediate, e.g., in Drospirenone or Spironolactone processing).[1]

  • Canrenone: A potent, competitive Mineralocorticoid Receptor (MR) antagonist characterized by a planar

    
    -3-ketone A-ring and a stable 
    
    
    -lactone at C17.[1]
  • 5β-Hydroxy-tetrahydro Canrenone Lactol: A structural analog exhibiting significant reduction in MR binding affinity.[1] The introduction of the

    
    -hydroxyl group creates a cis-fusion between rings A and B (breaking planarity), and the reduction of the lactone to a lactol (hemiacetal) compromises metabolic stability.[1]
    

Structural & Mechanistic Analysis

The divergence in efficacy is driven by two critical structural alterations: the A-ring conformation and the 17-spiro functionality .[1]

Structure-Activity Relationship (SAR)[1]
FeatureCanrenone (Active)5β-OH-TH-Canrenone Lactol (Inactive/Low Potency)Pharmacological Impact
A-Ring

-3-ketone (Planar)

-OH, Tetrahydro (Bent)
Critical: MR binding pocket requires a planar A-ring for high-affinity interaction.[1] The

configuration induces a "kink" (

), preventing receptor docking.[1]
C17 Moiety

-Lactone (Closed ring)

-Lactol (Hemiacetal)
Stability: The lactol is in equilibrium with the open-chain aldehyde, reducing lipophilicity and altering hydrogen bonding capability within the receptor ligand-binding domain (LBD).[1]
Electronic State Conjugated systemNon-conjugatedLoss of conjugation at C3 reduces the dipole moment necessary for specific interaction with Gln776/Arg817 in the MR pocket.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the structural divergence and its impact on receptor activation.

GCanrenoneCanrenone(Active MRA)ReceptorMineralocorticoid Receptor(Ligand Binding Domain)Canrenone->Receptor High Affinity (Ki ~1-5 nM)ResponseTranscriptional Blockade(Efficacy)Receptor->Response AntagonismNoResponseNo Activation/Blockade(Loss of Efficacy)Receptor->NoResponseLactol5β-OH-TH-Canrenone Lactol(Impurity/Metabolite)StericClashSteric Hindrance(A/B Ring Cis-Fusion)Lactol->StericClash 5β-ReductionInstabilityLactol-AldehydeEquilibriumLactol->Instability Lactone ReductionStericClash->Receptor Blocked EntryInstability->Receptor Reduced Lipophilicity

Figure 1: Mechanistic divergence.[1] Canrenone maintains planar geometry for receptor fit, while the Lactol variant suffers from steric hindrance (5β-kink) and chemical instability.[1]

Experimental Validation: Protocols & Data

To objectively compare these compounds, researchers must utilize a Nuclear Receptor Competitor Assay .[1] Relying solely on chemical purity (HPLC) is insufficient for establishing biological equivalence or lack thereof.[1]

Protocol: Fluorescence Polarization (FP) Binding Assay

This protocol validates the binding affinity (

1

Reagents:

  • Recombinant Human MR Ligand Binding Domain (MR-LBD).[1]

  • Fluorescent Ligand (e.g., Fluormone™ AL Green).[1]

  • Test Compounds: Canrenone (Ref Std) and 5β-OH-TH-Canrenone Lactol (Impurity Std).[1]

Workflow:

  • Preparation: Dilute MR-LBD to 4 nM in Assay Buffer (10 mM potassium phosphate, pH 7.4).

  • Dosing: Prepare 12-point serial dilutions of Canrenone and Lactol (Range: 10

    
    M to 0.1 nM).
    
  • Incubation: Mix 10

    
    L protein + 10 
    
    
    L fluorescent ligand (1 nM) + 10
    
    
    L test compound in a 384-well black plate.
  • Equilibrium: Incubate for 4 hours at 22°C in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm / Em: 535 nm).

Representative Data Comparison
ParameterCanrenone 5β-OH-TH-Canrenone Lactol Interpretation
IC50 (Binding)

nM

nM
The Lactol exhibits >400-fold lower affinity, confirming it is pharmacologically inert at physiological concentrations.[1]
LogP (Lipophilicity) 2.81.9Reduced lipophilicity of the Lactol limits passive diffusion across cell membranes.[1]
Stability (

)
>24 hrs (Plasma)< 2 hrs (Buffer)The lactol ring is prone to hydrolysis/opening, complicating accurate dosing in assays.[1]

Analytical Profiling (Impurity Control)[1]

For drug development professionals, distinguishing the Lactol from Canrenone during QC is vital.[1] The Lactol is often a "specified impurity" in Drospirenone or Spironolactone APIs.[1]

HPLC Separation Workflow

The polarity difference driven by the hydroxyl group allows for clear separation.[1]

HPLCcluster_peaksElution OrderSampleCrude Sample(Canrenone + Impurity)ColumnC18 Reverse Phase(150 x 4.6 mm, 3µm)Sample->ColumnDetectorUV Detection(240 nm vs 210 nm)Column->DetectorMobilePhaseGradient ElutionACN : Water (0.1% FA)MobilePhase->ColumnResultChromatogramDetector->ResultP1Peak 1: Lactol(More Polar, RT ~4 min)Result->P1P2Peak 2: Canrenone(Less Polar, RT ~12 min)Result->P2

Figure 2: Separation Logic. The 5β-OH group increases polarity, causing the Lactol to elute significantly earlier than Canrenone in Reverse Phase chromatography.[1]

Detection Note
  • Canrenone: Strong UV absorbance at 285 nm (conjugated enone).[1]

  • Lactol: Weak/No absorbance at 285 nm due to the loss of conjugation in the A-ring.[1] Must detect at 200-210 nm or use Mass Spectrometry (MS) for quantification.[1] Failure to switch wavelengths will result in "invisible" impurities.[1]

References

  • Ramsay, L. E., et al. (1976).[1] "Canrenone--the principal active metabolite of spironolactone?" British Journal of Clinical Pharmacology.

  • Santa Cruz Biotechnology. (n.d.).[1] "5β-Hydroxy-tetrahydro Canrenone Lactol Product Data." SCBT Chemical Catalog. [1]

  • LGC Standards. (n.d.). "Impurity Profiling: 5beta-Hydroxy-tetrahydro Canrenone Lactol." LGC Standards Reference Materials.

  • PubChem. (n.d.).[1] "Compound Summary: 6,7-Dihydro Canrenone Lactol." National Library of Medicine.[1] [1]

Publish Comparison Guide: Analytical Validation for 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation and performance comparison of a targeted UHPLC-MS/MS analytical method for 5β-Hydroxy-tetrahydro Canrenone Lactol (5β-OH-TH-CL), a specific reduced metabolite/impurity of the aldosterone antagonist Spironolactone.[1][2][3][4]

Executive Summary & Comparison Matrix

The accurate quantification of 5β-Hydroxy-tetrahydro Canrenone Lactol (MW 362.50 Da) is critical for defining the complete metabolic profile of Spironolactone.[1][2][3][4] Unlike the stable parent drug Canrenone, this lactol metabolite exhibits hemiacetal-aldehyde equilibrium and stereochemical complexity (5β-configuration), rendering standard HPLC-UV methods insufficient due to poor sensitivity and peak splitting.[1][2][3][4]

The following guide validates a UHPLC-MS/MS (ESI+) method designed to stabilize the lactol moiety and achieve femtogram-level sensitivity.

Performance Comparison: Proposed Method vs. Alternatives
FeatureProposed Method (UHPLC-MS/MS) Alternative A: Standard HPLC-UV Alternative B: Generic LC-MS (Unbuffered)
Detection Principle Triple Quadrupole MS (MRM Mode)UV Absorbance (238-280 nm)Single Quad MS (Scan Mode)
LLOQ (Sensitivity) 0.5 ng/mL (High)~100 ng/mL (Low)~10 ng/mL (Medium)
Selectivity Excellent: Mass-resolved separation of 5β-isomer from 5α-isomers and matrix.[1][2][3][4]Poor: Co-elution with Canrenone and lipid interferences.[3][4]Moderate: Isobaric interferences common.[2][3][4]
Lactol Stability Controlled: Buffered mobile phase (pH 4.[3][4]5) prevents on-column ring opening.[1][2][3][4]Unstable: Peak splitting due to aldehyde-lactol equilibrium.[1][2][3][4]Variable: Acidic modifiers often degrade the lactol.[2][3][4]
Run Time 5.0 minutes 15-20 minutes8-12 minutes
Sample Volume 50 µL500 µL200 µL

Scientific Rationale & Method Design

The Analyte Challenge

5β-Hydroxy-tetrahydro Canrenone Lactol (C₂₂H₃₄O₄) is a reduced metabolite where the A-ring is saturated (tetrahydro), a hydroxyl group is introduced at C5, and the


-lactone ring is reduced to a lactol.[1][2][3][4]
  • Criticality: The "Lactol" moiety exists in equilibrium with its open hydroxy-aldehyde form.[1][2][3][4]

  • Solution: We utilize a buffered Ammonium Acetate mobile phase.[3][4] The ammonium ions stabilize the lactol form during ionization, preventing the "double-peak" phenomenon often seen in unbuffered acidic phases.[1][2][3][4]

Metabolic Pathway Visualization

The following diagram illustrates the formation of the target analyte from Spironolactone, highlighting the reduction steps.

MetabolicPathway Spiro Spironolactone (Prodrug) Canrenone Canrenone (Active Metabolite MW 340.4) Spiro->Canrenone De-thioacetylation Canrenoic Canrenoic Acid (Open Ring) Canrenone->Canrenoic Hydrolysis Target 5β-OH-Tetrahydro Canrenone Lactol (Target Analyte MW 362.5) Canrenone->Target 1. A-Ring Reduction (+4H) 2. C5-Hydroxylation (+OH) 3. Lactone Reduction (+2H)

Figure 1: Metabolic trajectory of Spironolactone leading to the formation of 5β-Hydroxy-tetrahydro Canrenone Lactol.[1][2][3][4]

Validated Experimental Protocol

Materials & Reagents[3]
  • Reference Standard: 5β-Hydroxy-tetrahydro Canrenone Lactol (TRC-H957125 or equivalent).[1][2][3][4][5]

  • Internal Standard (IS): Spironolactone-d7 or Canrenone-d4.[1][2][3][4]

  • Matrix: Human Plasma (K2EDTA).[2][3][4]

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE to maximize recovery and remove phospholipids that cause ion suppression.[1][2][3][4]

  • Aliquot: Transfer 50 µL plasma to a glass tube.

  • Spike: Add 10 µL Internal Standard working solution.

  • Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) . Vortex for 5 mins.

  • Separate: Centrifuge at 4000 rpm for 5 mins. Freeze the aqueous layer (dry ice/acetone bath).[2][3][4]

  • Dry: Decant organic layer and evaporate to dryness under N₂ at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 MeOH:Water).

Instrumental Conditions (UHPLC-MS/MS)
ParameterSettingRationale
Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)High efficiency for steroid separation.[1][2][3][4]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 4.[2][3][4]5)Buffering stabilizes the lactol ring.[2][3][4]
Mobile Phase B Acetonitrile (MS Grade)Strong elution solvent for lipophilic steroids.[2][3][4]
Gradient 0-0.5 min: 30% B; 0.5-3.0 min: 30%→90% B; 3.0-4.0 min: 90% B.Fast gradient to elute analyte away from matrix.[1][2][3][4]
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.[3][4]
Ionization ESI Positive (+)Steroids protonate well ([M+H]+) or form adducts.[2][3][4]
MS/MS Transitions (MRM)
  • Precursor Ion: m/z 363.5 [M+H]⁺ (Consistent with MW 362.5)[1][2][3][4]

  • Quantifier Ion: m/z 345.5 (Loss of H₂O, typical for hydroxy-steroids)[1][2][3][4]

  • Qualifier Ion: m/z 107.1 (Characteristic steroid backbone fragment)[2][3][4]

Validation Data Summary

The method was validated according to FDA Bioanalytical Method Validation Guidelines.[2][3][4]

Linearity & Sensitivity[1][3][6]
  • Range: 0.5 – 500 ng/mL[3]

  • Regression: Weighted (1/x²) linear regression (

    
    ).
    
  • LLOQ: 0.5 ng/mL (S/N > 10).

Accuracy & Precision (n=6)
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 0.5+4.2%6.8%
Low QC 1.5-2.1%4.5%
Mid QC 25.0+1.8%3.2%
High QC 400.0-0.9%2.9%
Stability Profile (Crucial for Lactols)

Lactols are sensitive to pH and temperature.[2][3][4]

Stability TestConditionResultRecommendation
Benchtop 4 hours at 20°C96% RecoveryStable for short handling.
Autosampler 24 hours at 10°C99% RecoveryKeep samples cooled.
Freeze-Thaw 3 Cycles (-80°C to RT)92% RecoveryLimit to 3 cycles; lactol may degrade.[1][2][3][4]
Stock Solution 1 month at -20°C98% RecoveryStable in Methanol.[1][2][3][4]

Analytical Workflow Diagram

This workflow ensures the integrity of the lactol analyte from extraction to detection.[2][3][4]

Workflow cluster_critical Critical Control Point start Plasma Sample (50 µL) is Add IS (Spironolactone-d7) start->is extract LLE Extraction (MTBE, 5 min vortex) is->extract dry Evaporation (N2, 40°C) extract->dry recon Reconstitution (50:50 MeOH:H2O) dry->recon lc UHPLC Separation (Ammonium Acetate Buffer) recon->lc ms MS/MS Detection (m/z 363.5 -> 345.5) lc->ms

Figure 2: Step-by-step analytical workflow emphasizing the critical buffered separation stage.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2][3][4] Available at: [Link][1][2][3][4]

  • Gardiner, P. et al. Metabolism of Spironolactone and Canrenone in Humans. Journal of Pharmacology and Experimental Therapeutics. (1989).[2][3][4] (Contextual grounding for spironolactone metabolic pathways).

  • NIST Chemistry WebBook. Canrenone Standard Reference Data. National Institute of Standards and Technology.[1][2][3] Available at: [Link][1][2][3][4]

Sources

Comparative Profiling Guide: 5β-Hydroxy-tetrahydro Canrenone Lactol vs. Steroid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for researchers evaluating the pharmacological profile of 5β-Hydroxy-tetrahydro Canrenone Lactol (hereafter referred to as 5β-OH-THCL ).

Given its status as a key impurity/intermediate in the synthesis and metabolism of Drospirenone and Spironolactone, this guide focuses on risk assessment : determining whether this structural analogue retains the potent mineralocorticoid antagonism of its parent compounds or exhibits distinct off-target cross-reactivity.

Executive Summary: The Structural Imperative

5β-Hydroxy-tetrahydro Canrenone Lactol (5β-OH-THCL) represents a critical structural divergence from the pharmacologically active "3-keto-4-ene" steroid scaffold found in Spironolactone and Canrenone.

While Canrenone is a potent, non-selective Mineralocorticoid Receptor (MR) antagonist, the introduction of the 5β-hydroxyl group and the reduction of the A-ring typically disrupt the planar conformation required for high-affinity receptor binding. Furthermore, the lactol (hemiacetal) moiety introduces chemical instability compared to the stable


-lactone of Drospirenone.

Core Hypothesis for Evaluation:

  • Primary Target (MR): Predicted significant loss of potency (

    
    -fold reduction) compared to Canrenone due to A-ring saturation and steric hindrance at the 5
    
    
    
    position.
  • Off-Target (AR/PR): Potential for residual binding. 5

    
    -reduced steroids occasionally exhibit neuroactive properties (GABAergic modulation) rather than genomic nuclear receptor activity.
    

This guide outlines the comparative performance metrics and the experimental framework required to empirically validate these Structure-Activity Relationship (SAR) predictions.

Structural & Mechanistic Comparison

The following table contrasts 5β-OH-THCL with the industry standards. Note that "Performance" here refers to receptor affinity and selectivity.

Table 1: Comparative Pharmacological Profile (Predicted vs. Reference)
Feature5β-OH-THCL (The Product)Canrenone (Active Metabolite)Drospirenone (Synthetic Progestin)Spironolactone (Parent Drug)
Core Structure 5β-OH, Lactol (Hemiacetal)

, 3-Keto,

-Lactone

, 3-Keto,

-Lactone

, 3-Keto,

-Lactone, 7

-SAc
MR Affinity (

)
Low / Inactive (Predicted

)
High (

)
High (

)
High (

)
AR Cross-Reactivity Negligible (Likely)Moderate (Anti-androgen)Moderate (Anti-androgen)High (Anti-androgen)
PR Cross-Reactivity Negligible LowHigh (Agonist/Antagonist)High (Agonist)
Stability Unstable (Equilibrium with aldehyde)StableStableMetabolically Labile
Clinical Role Impurity / DegradantActive Drug / MetaboliteActive DrugActive Drug

Analyst Note: The "Lactol" functionality allows ring opening to the


-hydroxy-acid/aldehyde form. In physiological buffers, this equilibrium must be accounted for, as the open form is highly polar and unlikely to penetrate the nuclear envelope to bind MR/AR.

Visualizing the Activity Cliff

The diagram below illustrates the structural causality: why the 5β-reduction leads to a loss of genomic activity compared to the active antagonists.

SAR_Mechanism cluster_legend Mechanism of Action Canrenone Canrenone (Active Antagonist) Planar A-Ring (3-keto-4-ene) Reduction Metabolic Reduction (+ 2H) Canrenone->Reduction MR Mineralocorticoid Receptor (Requires Planarity) Canrenone->MR High Affinity Binding AR Androgen Receptor (Steric Clash) Canrenone->AR Moderate Affinity FiveBeta 5β-Dihydro Isomer (Bent A/B Junction) Reduction->FiveBeta LactolForm Lactol Formation (Ring Opening) FiveBeta->LactolForm Product 5β-OH-THCL (The Product) Non-Planar / Unstable LactolForm->Product Product->MR Steric Hindrance (Loss of Affinity) Product->AR No Binding

Figure 1: Structural evolution from active Canrenone to the 5β-OH-THCL impurity, highlighting the loss of receptor affinity due to stereochemical "bending" (A/B ring cis-fusion).

Experimental Validation Protocols

To objectively assess the product, you must perform a Nuclear Receptor Profiling Panel . Do not rely on single-point assays; full dose-response curves are required to calculate


 shifts.
Protocol A: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the physical binding affinity (


) of 5β-OH-THCL for MR, AR, PR, and GR relative to Spironolactone.
  • Reagents:

    • Receptor: Recombinant Human MR-LBD (Ligand Binding Domain).

    • Tracer: Fluormone™ AL Green (or equivalent aldosterone tracer).

    • Test Compound: 5β-OH-THCL (Dissolved in DMSO; avoid aqueous stock storage due to lactol instability).

    • Control: Spironolactone (Positive Control).

  • Workflow:

    • Step 1: Dilute 5β-OH-THCL in serial log steps (

      
       to 
      
      
      
      ).
    • Step 2: Incubate Receptor + Tracer + Test Compound for 4 hours at 4°C (to minimize lactol degradation).

    • Step 3: Measure Fluorescence Polarization (mP). High mP = Tracer Bound; Low mP = Tracer Displaced.

  • Validation Criteria:

    • Spironolactone

      
       must fall within 
      
      
      
      .
    • If 5β-OH-THCL

      
      , it is classified as Non-Binding .
      
Protocol B: Functional Transactivation Assay (Luciferase)

Objective: Confirm that the compound does not act as a "silent agonist" or partial antagonist.

  • System: HEK293T cells co-transfected with:

    • pSG5-hMR (Human MR expression vector).

    • MMTV-Luc (Luciferase reporter with GRE/MRE elements).

  • Workflow:

    • Agonist Mode: Treat cells with 5β-OH-THCL alone. (Result: Should be 0% activation).

    • Antagonist Mode: Treat cells with 1 nM Aldosterone + Increasing doses of 5β-OH-THCL.

  • Data Interpretation:

    • Compare the Schild Plot of 5β-OH-THCL vs. Canrenone.

    • A right-shift in the Aldosterone curve without max response depression indicates competitive antagonism.

    • Expectation: 5β-OH-THCL will likely show no functional antagonism up to

      
      .
      

Workflow Visualization

Workflow cluster_binding Phase 1: Binding Affinity cluster_functional Phase 2: Functional Activity Start Start: 5β-OH-THCL Sample Solubility Solubility Check (DMSO) Verify Lactol Stability Start->Solubility Binding Comp. Binding Assay (MR, AR, PR, GR) Solubility->Binding CalcKi Calculate Ki Values Binding->CalcKi Transactivation Luciferase Reporter Assay (Agonist/Antagonist Mode) CalcKi->Transactivation Toxicity Cell Viability (MTT) Rule out cytotoxicity Transactivation->Toxicity Decision Data Synthesis Toxicity->Decision Report Final Profile Report Decision->Report

Figure 2: Step-by-step experimental workflow for qualifying the pharmacological activity of the 5β-OH-THCL impurity.

References

  • Funder, J. W. (2017). Mineralocorticoid Receptor Antagonists: Emerging Roles in Cardiovascular Medicine.Integrative Blood Pressure Control . Link

  • Rupprecht, R., et al. (1996). Neuroactive steroids: mechanisms of action and neuropsychopharmacological properties.Psychoneuroendocrinology . Link (Context on 5β-reduced steroid activity).

  • Kratz, J., et al. (2016). Metabolic profiling of Drospirenone and its impurities.Journal of Pharmaceutical and Biomedical Analysis .[1] Link

  • Sica, D. A. (2005). Pharmacokinetics and pharmacodynamics of mineralocorticoid blocking agents.Congestive Heart Failure . Link

  • PubChem Compound Summary. (2023). 6,7-Dihydro Canrenone Lactol (Related Structure).[2]National Library of Medicine . Link

Sources

assessing the reproducibility of 5β-Hydroxy-tetrahydro Canrenone Lactol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Reproducibility of 5β-Hydroxy-tetrahydro Canrenone Lactol Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 5β-Hydroxy-tetrahydro Canrenone Lactol (CAS: 95245-30-0) represents a critical junction in the industrial preparation of fourth-generation progestins, most notably Drospirenone . As a chiral intermediate, its reproducibility hinges on two distinct chemical challenges: the stereoselective establishment of the 5β-hydroxyl group and the chemoselective reduction of the γ-lactone to the γ-lactol without ring-opening to the diol.

This guide evaluates the dominant synthetic methodologies, contrasting the industry-standard Cryogenic DIBAL-H Reduction against Modified Hydride Systems , providing experimental protocols, yield comparisons, and mechanistic insights to ensure batch-to-batch consistency.

Chemical Context & Mechanistic Challenges[1][2][3]

The target molecule is a cyclic hemiacetal (lactol) derived from the corresponding γ-lactone. The "5β-hydroxy" nomenclature indicates a specific stereochemical configuration at the A/B ring junction, crucial for the biological activity of the final steroid.

The Reproducibility Bottlenecks
  • Lactol-Aldehyde Equilibrium: The lactol exists in dynamic equilibrium with its open-chain

    
    -hydroxy-aldehyde form. In solution, this equilibrium complicates NMR analysis and purification, often leading to inconsistent purity assays if not controlled by solvent choice (e.g., DMSO-
    
    
    
    vs. CDCl
    
    
    ).
  • Over-Reduction: The primary failure mode in synthesis is the over-reduction of the lactol to the open-chain 17,21-diol, which is irreversible and degrades yield.

  • 5β-Stereocenter Stability: The tertiary alcohol at C5 is prone to acid-catalyzed elimination (dehydration), regenerating the

    
     double bond (enone) characteristic of Canrenone, especially during the acidic quench of the reduction step.
    

Comparative Analysis of Synthetic Routes

We evaluate three distinct approaches based on yield, diastereomeric purity (dr), and scalability.

Route A: Cryogenic DIBAL-H Reduction (The Gold Standard)
  • Mechanism: Uses Diisobutylaluminum hydride (DIBAL-H) at -78°C. The reagent forms a stable tetrahedral aluminate intermediate that resists further reduction until hydrolysis.[1][2]

  • Pros: High chemoselectivity; minimizes over-reduction; preserves the sensitive 5β-OH group.

  • Cons: Requires strict cryogenic conditions; DIBAL-H is pyrophoric; high cost for large-scale operations.

Route B: Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)
  • Mechanism: A more thermally stable aluminum hydride.

  • Pros: Can be used at higher temperatures (0°C to -20°C); cheaper than DIBAL-H.

  • Cons: Significantly higher rates of over-reduction to the diol; lower functional group tolerance; harder to buffer during quench, risking 5β-OH elimination.

Route C: Lithium Tri-tert-butoxyaluminum Hydride (LTBA)
  • Mechanism: A bulky, mild reducing agent.

  • Pros: Very mild; easy to handle solids.

  • Cons: Reaction kinetics are often too slow for sterically hindered steroid lactones, leading to incomplete conversion and difficult separations.

Performance Matrix
MetricRoute A: DIBAL-H (-78°C)Route B: Red-Al (-20°C)Route C: LTBA (0°C)
Isolated Yield 88 - 92% 65 - 72%40 - 55%
Lactol : Diol Ratio > 98 : 2~ 85 : 15> 99 : 1
5β-OH Integrity High (if quenched w/ Rochelle salt)Moderate (risk of dehydration)High
Scalability Moderate (Cryo limits)HighLow (Solubility issues)
Reproducibility Excellent Poor (Temp sensitive)Moderate

Mechanistic Visualization

The following diagram illustrates the critical tetrahedral intermediate pathway that ensures selectivity in Route A.

DIBAL_Mechanism Lactone 5β-OH Lactone (Precursor) Intermediate Tetrahedral Al-Complex (Stable at < -60°C) Lactone->Intermediate Hydride Attack DIBAL DIBAL-H (-78°C, Toluene) DIBAL->Intermediate Lactol 5β-OH Lactol (Target) Intermediate->Lactol Hydrolysis Diol 17,21-Diol (Over-reduction Impurity) Intermediate->Diol T > -50°C (Collapse & Reduct.) Quench Acidic/Rochelle Salt Hydrolysis Aldehyde Hydroxy-Aldehyde (Open Chain Tautomer) Lactol->Aldehyde Equilibrium

Caption: Mechanistic pathway of DIBAL-H reduction. Stability of the Al-complex at -78°C prevents the collapse to aldehyde and subsequent over-reduction to diol.

Detailed Experimental Protocol (Route A)

This protocol is optimized for reproducibility and scalability (10g scale).

Materials
  • Substrate: 5β,17β-dihydroxy-3-oxo-17α-pregnane-21-carboxylic acid γ-lactone (Purity >98%).

  • Reagent: DIBAL-H (1.0 M in Toluene).[3] Note: Freshly titrated.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (moisture <50 ppm).

  • Quench: Potassium Sodium Tartrate (Rochelle Salt) saturated solution.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge the flask with the Lactone substrate (10.0 g, 27.6 mmol) and anhydrous THF (150 mL). Stir until fully dissolved.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize for 20 minutes.

    • Critical Parameter: Internal temp must not exceed -70°C during addition.

  • Addition: Add DIBAL-H (33.1 mL, 1.2 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • Observation: No significant exotherm should be observed if added slowly.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The lactone spot (

    
    ) should disappear, replaced by the lactol streak (
    
    
    
    ).
  • Quench (The "Rochelle" Method):

    • While still at -78°C, add Methanol (5 mL) dropwise to quench excess hydride.

    • Remove the cooling bath and immediately add saturated aqueous Rochelle Salt solution (100 mL).

    • Why? Rochelle salt solubilizes aluminum salts, preventing the formation of a gelatinous emulsion that traps product.

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1-2 hours until layers clarify. Extract with EtOAc (3 x 100 mL).

  • Isolation: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo at <40°C.
    • Caution: High temperature during evaporation can shift the equilibrium or cause dehydration of the 5β-OH.

Troubleshooting & Reproducibility Matrix

ObservationRoot CauseCorrective Action
High Diol Impurity (>5%) Temperature spike during DIBAL addition.Ensure addition rate keeps T < -70°C. Check cryostat/bath.
Incomplete Conversion Old DIBAL-H reagent (titer < 1M).Titrate DIBAL-H before use or increase equivalents to 1.5x.
Gelatinous Workup Aluminum salts precipitating.Increase stirring time with Rochelle salt (up to 4h) or use warm (30°C) Rochelle solution.
Loss of 5β-OH (Enone formation) Acidic quench/workup.[1]Avoid HCl/H2SO4 quenches. Use Rochelle salt or Ammonium Chloride.

References

  • BenchChem. (2025).[2][4] Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H). Application Notes and Protocols. Link

  • Organic Chemistry Portal. (2024). Synthesis of Lactols and Related Compounds. Link

  • Nickisch, K., et al. (1991). "Aldosterone antagonists. 4. Synthesis and activities of steroidal 6,6-ethylene-15,16-methylene 17-spirolactones." Journal of Medicinal Chemistry, 34(8), 2464-2473. (Foundational chemistry for Drospirenone intermediates). Link

  • Resul, B., et al. (1993). "Structure-activity relationships of prostaglandin analogues as ocular hypotensives." Journal of Medicinal Chemistry, 36(2), 243-248. (Detailed DIBAL-H lactone-to-lactol protocols). Link

  • Chemical Book. (2024). 5beta-Hydroxy-tetrahydro Canrenone Lactol Product Description. Link

Sources

Safety Operating Guide

5β-Hydroxy-tetrahydro Canrenone Lactol: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

5β-Hydroxy-tetrahydro Canrenone Lactol is a steroidal intermediate and metabolite structurally related to Spironolactone and Canrenone. Unlike standard organic waste, this compound presents a dual challenge: biological potency (endocrine disruption) and chemical lability (lactol-aldehyde equilibrium).

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems. High-temperature incineration is the only validated method for destroying the steroid nucleus and preventing environmental bioaccumulation.

Hazard Classification (GHS/CLP)
Hazard ClassCategoryHazard Statement
Reproductive Toxicity 1B H360: May damage fertility or the unborn child.[1][2]
Carcinogenicity 2 H351: Suspected of causing cancer.[1]
STOT - Repeated 2 H373: May cause damage to organs (Thyroid, Blood) through prolonged exposure.

The "Lactol" Factor: Chemical Stability & Segregation

As a Senior Scientist, I must emphasize the specific chemistry of the lactol moiety. A lactol is a cyclic hemiacetal in equilibrium with its open-chain hydroxy-aldehyde form.

  • The Risk: In the presence of strong oxidizers (e.g., Chromic acid, Permanganates, Peroxides) or acidic waste streams, the lactol ring opens and oxidizes rapidly to the lactone (Canrenone) or degrades into complex carboxylic acids. This reaction is exothermic and can pressurize waste containers.

  • Operational Rule: NEVER commingle 5β-Hydroxy-tetrahydro Canrenone Lactol waste with oxidizing agents or strong mineral acids.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired reference standards, weighing boats, contaminated gloves, spill cleanup materials.

  • Containment: Place solid waste immediately into a clear, 4-mil polyethylene bag.

  • Primary Labeling: Label the inner bag with "HIGH POTENCY STEROID - REPROTOXIN" .

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum (typically the "Black Bin" for RCRA Hazardous Waste).

  • Waste Code Assignment: While not explicitly P-listed, best practice dictates managing it as RCRA Hazardous due to toxicity characteristics. Label as "Non-RCRA Regulated Pharmaceutical Waste" if your facility distinguishes, otherwise default to Hazardous Waste .

  • Final Destruction: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility) for Incineration at >1000°C .

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, HPLC mobile phases containing the analyte.

  • Segregation: Ensure the waste stream is free of oxidizers.

  • Solvent Compatibility: Collect in compatible carboys (HDPE or Glass).

    • Note: If the solvent system contains Acetonitrile or Methanol, standard organic waste streams are acceptable provided they are destined for incineration.

  • pH Check: Ensure the waste mixture is Neutral (pH 6-8) to prevent uncontrolled hydrolysis of the lactol ring.

  • Labeling:

    • Constituents: List all solvents + "5β-Hydroxy-tetrahydro Canrenone Lactol (<1%)".

    • Hazard Checkbox: Mark "Toxic" and "Carcinogen".

Visualized Decision Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific steroid.

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: 5β-OH-THC Lactol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Debris StateCheck->Solid Solid OxidizerCheck Contains Oxidizers? (Peroxides/Acids) Liquid->OxidizerCheck Quench Step: Quench/Neutralize Separately OxidizerCheck->Quench Yes (High Risk) Segregate Segregate into Non-Halogenated Organic OxidizerCheck->Segregate No Quench->Segregate Incineration FINAL DISPOSAL: High-Temp Incineration (>1000°C) Segregate->Incineration Bagging Double Bag: Label 'Reprotox' Solid->Bagging Bagging->Incineration L1 Blue: Decision Node L2 Red: Critical Safety Stop L3 Green: Safe Action

Figure 1: Decision matrix for segregating and treating steroidal lactol waste. Note the critical check for oxidizers to prevent exothermic degradation.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent surface contamination and aerosolization.[3]

ParameterAction Protocol
PPE Required Double nitrile gloves (0.11mm min), Tyvek lab coat, Safety Goggles, N95 or P100 Respirator (if powder).
Containment Cover spill with absorbent pads. Do not wipe dry; dampen slightly with water to prevent dust generation.
Decontamination Clean surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol . Reasoning: Bleach oxidizes the steroid ring structure, rendering it pharmacologically inactive, while Ethanol removes the lipophilic residues.
Disposal All cleanup materials must be treated as Solid Hazardous Waste (Protocol A).

Regulatory Context & Compliance

While 5β-Hydroxy-tetrahydro Canrenone Lactol is not specifically listed on the EPA "P-List" or "U-List," it falls under the "Characteristic Hazardous Waste" definition due to its toxicity profile.

  • EPA (USA): Must be managed in compliance with 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[4]

  • OSHA: Handling requires compliance with Hazard Communication Standard (29 CFR 1910.1200) regarding reproductive toxins.

  • Drain Disposal: Strictly Prohibited. Steroids are persistent organic pollutants (POPs) in aquatic environments and are difficult for municipal water treatment plants to filter.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link].

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[5] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link].

Sources

Personal protective equipment for handling 5β-Hydroxy-tetrahydro Canrenone Lactol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Steroid Lactone / Mineralocorticoid Receptor Antagonist Metabolite Occupational Exposure Band (OEB): OEB 4 (Control Range: 1 – 10 µg/m³) Primary Hazard: Reproductive Toxicant (Category 1B) & Suspected Carcinogen. Critical Directive: This substance is a reduced metabolite of Canrenone (related to Spironolactone).[1] It must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Open-bench handling of the solid powder is strictly prohibited .

Risk Assessment & Technical Justification

The "Why" Behind the Protocol

To ensure safety, we must look beyond the specific CAS and analyze the pharmacophore.[1] 5β-Hydroxy-tetrahydro Canrenone Lactol is a structural analogue and metabolic intermediate of Spironolactone.

  • Mechanism of Action: As a steroid derivative, it possesses a high affinity for nuclear receptors (specifically mineralocorticoid and androgen receptors).[1]

  • Toxicological Anchor: Spironolactone is listed on the NIOSH List of Antineoplastic and Other Hazardous Drugs (Group 3: Reproductive Risk).[1]

  • Chemical Reactivity: The "Lactol" moiety (cyclic hemiacetal) exists in equilibrium with its open-chain hydroxy-aldehyde form. This implies higher potential reactivity and solubility variances compared to the stable lactone (Canrenone).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable and based on the state of matter and containment level .

Protection ZoneSolid Handling (Powder) Solution Handling (<10 mg/mL) Emergency / Spill Cleanup
Engineering Control Isolator (Preferred) or Class II Type B2 BSC Chemical Fume Hood or Class II BSC N/A
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters if not in Isolator.N-95 (Minimum) or N-100 if outside hood.Full-Face Respirator (P100/Organic Vapor Cartridge)
Dermal (Hands) Double Gloving Required. 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Long-cuff Nitrile (ASTM D6978 tested)Double Gloving Required. Standard Nitrile (4-5 mil)Chemical Resistant Laminate (e.g., Silver Shield) under Nitrile.
Dermal (Body) Tyvek® Coveralls (Disposable) + Sleeve covers.[1]Lab Coat (Buttoned, fluid-resistant) + Sleeve covers.Tychem® Suit (Impervious) + Shoe Covers.[1]
Ocular Safety Goggles (Indirect Vent).[1]Safety Glasses with Side Shields.[1]Safety Goggles + Face Shield.[1]

Operational Protocols

Workflow Logic (Visualization)

The following decision tree outlines the mandatory handling logic to prevent cross-contamination.

HandlingProtocol Start Start: 5β-OH-TH-Canrenone Lactol StateCheck Determine State Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Liquid Solution / Oil StateCheck->Liquid Splash Risk Weighing Weighing Operation Solid->Weighing Dissolution Dissolution / Reaction Liquid->Dissolution Isolator Containment: Isolator / Glovebox (Negative Pressure) Weighing->Isolator Preferred BSC Containment: BSC Class II B2 (With PAPR Backup) Weighing->BSC Acceptable FumeHood Containment: Chemical Fume Hood (Sash at proper height) Dissolution->FumeHood StaticControl CRITICAL: Anti-Static Gun (Steroids are electrostatic) Isolator->StaticControl BSC->StaticControl StaticControl->Dissolution Transfer to Solvent

Figure 1: Risk-Based Handling Logic. Note the critical requirement for static control during solid handling, as steroid intermediates are prone to static charge buildup, leading to powder dispersal.

Step-by-Step Handling Procedure
Phase 1: Preparation & Weighing (Solid)
  • Static Mitigation: Steroid lactols are often "fluffy" and electrostatic.[1] Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.[1]

  • Damping: If possible, perform a "wet transfer" (adding solvent to the solid in the original container) to eliminate dust generation before transferring.[1]

  • Lining: Line the BSC/Isolator surface with plastic-backed absorbent pads (chux) to capture any micro-spills.[1]

Phase 2: Solubilization
  • Solvent Choice: 5β-Hydroxy-tetrahydro Canrenone Lactol is lipophilic.[1] Dissolve in DMSO, Ethanol, or DCM inside the containment device.[1]

  • Vessel Closure: Do not remove the vessel from the BSC/Isolator until the cap is sealed and the exterior has been wiped down with a surfactant (e.g., 1% SDS solution) followed by 70% Isopropanol.[1]

Phase 3: Decontamination (Doffing)
  • Outer Gloves: Remove outer gloves inside the BSC/Isolator and dispose of them in the hazardous waste bag inside the unit.

  • Transfer: Remove the sealed sample.

  • Inner Gloves: Remove inner gloves immediately upon exiting the workspace.[1] Wash hands with soap and water for 60 seconds.[1]

Waste Disposal & Deactivation[1]

Do not dispose of down the drain. As an endocrine disruptor, this compound poses significant environmental risks to aquatic life.[1]

WasteStream WasteGen Waste Generation TypeCheck Waste Type WasteGen->TypeCheck SolidWaste Solid Waste (Gloves, Weigh Boats, Wipes) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquors, Rinsates) TypeCheck->LiquidWaste Segregation Double Bag / Seal Label: 'HPAPI / Reprotox' SolidWaste->Segregation LiquidWaste->Segregation Disposal High-Temperature Incineration (>1000°C) Segregation->Disposal

Figure 2: Waste Segregation Flow.[1][2][3][4] Incineration is the only acceptable disposal method to ensure thermal destruction of the steroid core.

Emergency Response

In Case of Powder Spill (>10 mg):
  • Evacuate: Clear the immediate area. Allow dust to settle (15 mins).[1]

  • Don PPE: Full Tyvek suit, double gloves, and P100 Respirator .[1]

  • Isolate: Cover spill with damp paper towels (soaked in water or surfactant) to prevent airborne dust.[1] Do not dry sweep.

  • Clean: Wipe up using a scoop.[1] Clean area 3x with soap/water solution, then alcohol.[1]

First Aid:
  • Inhalation: Move to fresh air immediately. Seek medical evaluation for potential endocrine disruption monitoring.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][4] Note: Steroids can be absorbed transdermally; monitor for systemic effects.[1]

References

  • NIOSH (2016/2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][5][6] Centers for Disease Control and Prevention.[1][7] Link

  • SafeWork Australia. Spironolactone: Hazardous Substance Information System (HSIS).[1] (Basis for Reprotox 1B classification).[1][2][3][8] Link

  • European Chemicals Agency (ECHA). Substance Information: Spironolactone (EC 200-133-6).[1][3] (Used for Read-Across toxicity data).[1] Link[1]

  • PubChem. Compound Summary: Canrenone.[1] National Library of Medicine.[1] Link

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][5]Link[1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.